Cyclopropyl isothiocyanate
Description
Isothiocyanatocyclopropane is an isothiocyanate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isothiocyanatocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c6-3-5-4-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBQFKZKSSODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205168 | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56601-42-4 | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56601-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056601424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyclopropyl Isothiocyanate: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl isothiocyanate is a versatile chemical intermediate characterized by the presence of a strained three-membered cyclopropyl ring and a reactive isothiocyanate functional group. This unique combination of structural features makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The cyclopropyl moiety can impart desirable properties to target molecules, such as increased metabolic stability, enhanced potency, and improved membrane permeability. The isothiocyanate group, being a potent electrophile, readily participates in addition reactions with a wide range of nucleophiles, enabling the construction of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid with a characteristic pungent odor. It is soluble in common organic solvents such as chloroform and ethyl acetate.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅NS | [2] |
| Molecular Weight | 99.15 g/mol | [2] |
| Appearance | Clear colorless to pale yellow or pale brown liquid | [2] |
| Boiling Point | 57-59 °C at 15 mmHg | [1] |
| Density | 1.053 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.544 - 1.546 | [1] |
| Flash Point | 57 °C | [1] |
| CAS Number | 56601-42-4 | [2] |
| InChI Key | JGFBQFKZKSSODQ-UHFFFAOYSA-N | [2] |
| SMILES | S=C=NC1CC1 | [2] |
Molecular Structure
The structure of this compound features a cyclopropane ring directly attached to the nitrogen atom of the isothiocyanate group (-N=C=S). The three carbon atoms of the cyclopropyl ring form an equilateral triangle with internal bond angles of approximately 60°, resulting in significant ring strain. This strain influences the reactivity of the molecule. The isothiocyanate group is characterized by a linear or near-linear arrangement of the N=C=S atoms.
Diagram: Molecular Structure of this compound
Caption: 2D representation of the this compound molecule.
Spectroscopic Data
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong and sharp asymmetric stretching vibration of the isothiocyanate group (-N=C=S), which typically appears in the region of 2140-1990 cm⁻¹.[4] Other expected absorptions include C-H stretching vibrations of the cyclopropyl ring.
A summary of the expected IR absorption bands is provided below:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| ~3080 - 3000 | C-H (cyclopropyl) | Stretching | Medium |
| ~2140 - 1990 | -N=C=S | Asymmetric Stretching | Strong, Sharp |
| ~1450 | CH₂ (cyclopropyl) | Scissoring | Medium |
| ~1020 | Cyclopropyl ring | Ring deformation | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide valuable information for its structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the upfield region, characteristic of the non-equivalent methylene and methine protons of the cyclopropyl ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the cyclopropyl ring and a distinct signal for the carbon of the isothiocyanate group. The isothiocyanate carbon typically appears in the range of 120-140 ppm, often as a broad signal due to quadrupolar relaxation of the adjacent nitrogen atom.[5] The carbons of the cyclopropyl ring are highly shielded and appear at unusually high field, sometimes even below 0 ppm.[6]
Synthesis
This compound is typically synthesized from cyclopropylamine. Several general methods for the preparation of isothiocyanates from primary amines have been reported and can be adapted for this specific synthesis.
General Experimental Protocol: Synthesis from Cyclopropylamine and Thiophosgene
This method involves the reaction of cyclopropylamine with thiophosgene (CSCl₂) in the presence of a base. Thiophosgene is a highly toxic and corrosive reagent and should be handled with extreme caution in a well-ventilated fume hood.
Diagram: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Methodology:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve cyclopropylamine in an inert solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent to the stirred amine solution via the dropping funnel.
-
After the addition is complete, add a base, such as triethylamine, dropwise to neutralize the hydrogen chloride formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Reactivity and Applications in Drug Development
The isothiocyanate group is a powerful electrophile, and its carbon atom is susceptible to nucleophilic attack. This reactivity is the basis for the synthetic utility of this compound.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding thioureas, thiocarbamates, and dithiocarbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions.
Diagram: Reactivity of this compound with Nucleophiles
Caption: Reactions of this compound with common nucleophiles.
Role in the Synthesis of Bioactive Molecules
The cyclopropyl group is a desirable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to:
-
Increased Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.
-
Improved Pharmacokinetic Properties: The lipophilicity of the cyclopropyl group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
While specific examples of marketed drugs synthesized directly from this compound are not prominently documented, its utility as a building block is evident in the patent literature for the synthesis of novel agrochemicals and pharmaceutical intermediates. For example, cyclopropyl-containing thioureas, readily prepared from this compound, are precursors to various heterocyclic compounds with potential biological activity.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. It is also moisture-sensitive.[1]
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its unique combination of a strained cyclopropyl ring and an electrophilic isothiocyanate group provides a versatile platform for the synthesis of a wide range of molecules, particularly in the fields of drug discovery and agrochemical development. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropane [cms.gutow.uwosh.edu]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Cyclopropyl Isothiocyanate: Chemical Identifiers
Audience: Researchers, scientists, and drug development professionals.
This guide provides core identification data for cyclopropyl isothiocyanate, a reagent and intermediate relevant in the fields of organic synthesis, pharmaceuticals, and agrochemicals.
Chemical Identity and Properties
This compound is an organic compound featuring a cyclopropyl ring attached to an isothiocyanate functional group. Its key identifiers are crucial for accurate substance registration, safety data sheet (SDS) management, and procurement.
The primary molecular properties and registry numbers for this compound are summarized below for quick reference.
| Identifier | Value | Source(s) |
| CAS Number | 56601-42-4 | [1][2][3][4] |
| Molecular Formula | C₄H₅NS | [1][2][4] |
| Molecular Weight | 99.16 g/mol | [1] |
| 99.15 g/mol | [2][3][4] | |
| EC Number | 260-278-6 | [1][2] |
The following diagram illustrates the direct association between the chemical compound and its fundamental identifiers.
Caption: Relationship between this compound and its key identifiers.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are beyond the scope of this technical guide, which focuses on its core identifiers. For specific methodologies, researchers should consult peer-reviewed scientific literature and established chemical synthesis databases.
References
Spectroscopic Profile of Cyclopropyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data available for cyclopropyl isothiocyanate, a valuable building block in organic synthesis. The following sections present key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural features of this compound.
Spectroscopic Data Summary
The available spectroscopic data for this compound is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
An FTIR spectrum of this compound has been recorded.[1] The key absorption bands are characteristic of its functional groups.
| Frequency (cm⁻¹) | Assignment | Intensity |
| ~2100 | -N=C=S asymmetric stretch | Strong |
| ~3080, ~3000 | C-H stretch (cyclopropyl) | Medium |
| ~1040 | Cyclopropyl ring deformation | Medium |
Note: The exact peak positions may vary slightly depending on the experimental conditions.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available through the NIST WebBook.[2][3] The fragmentation pattern provides confirmation of the molecular weight and insights into the molecule's stability and fragmentation pathways.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 99 | 100 | [M]⁺• |
| 71 | ~40 | [M - C₂H₄]⁺• |
| 58 | ~35 | [M - C₃H₅]⁺ |
| 41 | ~95 | [C₃H₅]⁺ |
| 39 | ~60 | [C₃H₃]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are provided below.
Infrared (IR) Spectroscopy
The Fourier Transform Infrared (FTIR) spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[1] The sample was analyzed in its neat form, meaning the liquid compound was measured directly without a solvent.
Mass Spectrometry (MS)
The mass spectrum was acquired using an electron ionization (EI) source.[2] Volatile samples like this compound are introduced into the ion source, where they are bombarded with a high-energy electron beam, typically at 70 eV, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical process of spectroscopic analysis.
This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided spectroscopic data and protocols are essential for compound identification, purity assessment, and reaction monitoring.
References
Cyclopropyl Isothiocyanate: A Technical Guide to Purity, Appearance, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl isothiocyanate is a key building block in modern medicinal chemistry and agrochemical synthesis. Its unique strained cyclopropyl ring and reactive isothiocyanate group offer a valuable scaffold for the development of novel bioactive molecules. This technical guide provides an in-depth overview of the purity, appearance, and essential experimental protocols related to this compound, designed to support professionals in research and drug development.
Physicochemical Properties and Appearance
This compound is typically supplied as a clear, colorless to pale yellow or pale brown liquid.[1][2] It is characterized by a distinct, pungent odor. Due to its sensitivity to moisture, it should be stored in a cool, dry, and well-ventilated area under an inert atmosphere, such as nitrogen, in a tightly sealed container to maintain its purity and stability.
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Appearance | Clear colorless to pale yellow or pale brown liquid | [1][2] |
| Purity (Assay by GC) | ≥96.0% to 97% | [3] |
| Molecular Formula | C₄H₅NS | [1] |
| Molecular Weight | 99.15 g/mol | [1] |
| Boiling Point | 57-59 °C at 15 mmHg | [4] |
| Density | 1.053 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.552 | [5] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of isothiocyanates from primary amines are the reaction with carbon disulfide followed by desulfurization, and the reaction with thiophosgene. Cyclopropylamine is the primary raw material for the synthesis of this compound.
Method 1: From Cyclopropylamine and Carbon Disulfide
This method involves the in-situ formation of a dithiocarbamate salt from cyclopropylamine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. This approach is generally favored due to the avoidance of the highly toxic thiophosgene.
Experimental Protocol:
-
To a stirred solution of cyclopropylamine (1.0 eq) and triethylamine (1.0 eq) in a suitable solvent (e.g., absolute ethanol), add carbon disulfide (10 eq) dropwise while maintaining the temperature at 0-5 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours, during which the dithiocarbamate salt may precipitate.
-
Add a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 15-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess carbon disulfide are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation.
Method 2: From Cyclopropylamine and Thiophosgene
This is a classic and often high-yielding method for the synthesis of isothiocyanates. However, thiophosgene is highly toxic and requires careful handling in a well-ventilated fume hood.[6]
Experimental Protocol:
-
In a flask equipped with a mechanical stirrer, add cyclopropylamine (1.0 eq) to a biphasic system of a suitable organic solvent (e.g., dichloromethane) and a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C and add thiophosgene (1.2 eq) dropwise with vigorous stirring.[7]
-
Continue stirring at room temperature for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Logical Workflow for Synthesis Selection
Caption: Decision workflow for selecting a synthesis route for this compound.
Purification by Vacuum Distillation
Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by vacuum distillation to prevent decomposition.
Experimental Protocol:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum source and a manometer.
-
Gradually reduce the pressure to approximately 15 mmHg.
-
Once the desired pressure is stable, begin heating the distillation flask.
-
Collect the fraction that distills at 57-59 °C.
-
After distillation, cool the apparatus to room temperature before slowly reintroducing air into the system.
Experimental Workflow for Purification
Caption: Step-by-step workflow for the purification of this compound.
Analytical Methods for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for determining the purity of this compound.
Suggested GC-MS Parameters:
| Parameter | Suggested Value |
| Column | Rtx-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-350 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation.
Expected NMR Spectral Data:
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | ~2.8 ppm | m | CH-NCS | |
| ~0.8-1.0 ppm | m | CH₂ (cyclopropyl) | ||
| ~0.6-0.8 ppm | m | CH₂ (cyclopropyl) | ||
| ¹³C NMR | ~130 ppm (broad) | -N=C =S | ||
| ~30 ppm | C H-NCS | |||
| ~8 ppm | C H₂ (cyclopropyl) |
Note on ¹³C NMR: The isothiocyanate carbon signal is often very broad and may be difficult to observe due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and the linear geometry of the NCS group.[8]
Application in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The cyclopropyl moiety can enhance metabolic stability, improve potency, and modulate the physicochemical properties of a drug candidate. The isothiocyanate group serves as a versatile handle for the introduction of sulfur- and nitrogen-containing heterocycles or for conjugation to biomolecules.
Signaling Pathway Context (Hypothetical)
While this compound itself is not typically a signaling molecule, it can be used to synthesize inhibitors of various enzymes or modulators of signaling pathways. For instance, it could be a precursor for a kinase inhibitor.
Caption: Hypothetical role of a this compound-derived inhibitor in a signaling pathway.
Conclusion
This technical guide provides essential information on the purity, appearance, synthesis, purification, and analysis of this compound. The detailed experimental protocols and analytical parameters are intended to be a valuable resource for researchers, scientists, and drug development professionals, facilitating the effective use of this important chemical intermediate in their research and development endeavors.
References
- 1. This compound, 97% | CymitQuimica [cymitquimica.com]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. L11985.06 [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. cbijournal.com [cbijournal.com]
- 7. rsc.org [rsc.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Stability and storage conditions for Cyclopropyl isothiocyanate
An In-depth Technical Guide on the Stability and Storage of Cyclopropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity, largely dictated by the isothiocyanate functional group, also makes it susceptible to degradation. Understanding the stability of this compound under various conditions is critical for ensuring its quality, optimizing reaction yields, and maintaining safety in the laboratory. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon data from analogous isothiocyanate compounds and established principles of chemical stability. It outlines potential degradation pathways, summarizes stability data in tabular format, provides detailed experimental protocols for stability assessment, and includes visualizations of key processes.
Chemical Profile and General Reactivity
This compound (C₃H₅NCS) is a clear, colorless to pale yellow liquid. The molecule's reactivity is primarily centered on the electrophilic carbon atom of the isothiocyanate group (-N=C=S), which is susceptible to nucleophilic attack. The cyclopropyl ring, due to its inherent ring strain, can also influence the molecule's electronic properties and reactivity.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₅NS | [General chemical databases] |
| Molecular Weight | 99.15 g/mol | [General chemical databases] |
| Boiling Point | 57-59 °C at 15 mmHg | [General chemical databases] |
| Density | 1.053 g/mL at 25 °C | [General chemical databases] |
| Refractive Index | n20/D 1.552 | [General chemical databases] |
| Flash Point | 54.4 °C (closed cup) | [Safety Data Sheets] |
Factors Affecting Stability
The stability of this compound is influenced by several environmental factors:
-
Moisture/Water: Isothiocyanates are known to be moisture-sensitive.[1] Hydrolysis is a primary degradation pathway, leading to the formation of corresponding amines and other byproducts.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Thermal decomposition of isothiocyanates can lead to a variety of products.[1][3]
-
pH: The rate of hydrolysis and other degradation reactions of isothiocyanates can be pH-dependent.[4]
-
Presence of Nucleophiles: The isothiocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols.[5] Contact with these substances will lead to the rapid degradation of this compound.
-
Oxygen: While not as extensively documented as hydrolysis, oxidation is a potential degradation pathway, especially for isothiocyanates with susceptible moieties.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | To prevent reactions with atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque glass or other compatible material | To prevent exposure to moisture, air, and light. |
| Location | Cool, dry, well-ventilated area | To ensure a stable environment and for safety reasons. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, amines, and acids. | To prevent vigorous and exothermic reactions.[5] |
Potential Degradation Pathways
Based on the known chemistry of isothiocyanates, the following degradation pathways are proposed for this compound.
Hydrolysis
The primary degradation pathway in the presence of water is hydrolysis. The isothiocyanate group reacts with water to form an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine (cyclopropylamine) and carbonyl sulfide (which can further hydrolyze to H₂S and CO₂).
Caption: Proposed hydrolysis pathway of this compound.
Thermal Degradation
At elevated temperatures, isothiocyanates can undergo complex decomposition reactions. For allyl isothiocyanate, thermal degradation in an aqueous solution leads to the formation of N,N'-diallylthiourea, as well as various sulfur-containing volatile compounds.[1][3] A similar pathway, involving the formation of N,N'-dicyclopropylthiourea, could be anticipated for this compound.
Caption: Potential thermal degradation pathway of this compound.
Quantitative Stability Data (from Analogous Compounds)
Specific quantitative stability data for this compound is limited in the public domain. However, studies on other isothiocyanates provide valuable insights into their degradation kinetics.
| Compound | Condition | Half-life (t₁/₂) | Kinetic Order | Reference |
| Benzyl Isothiocyanate | In soil at 8-9°C | 0.3 - 1.7 days | First-order | [6][7] |
| Sulforaphane | In broccoli extract at 60°C, pH 6.0 | Approx. 100 min | First-order | [4] |
| Sulforaphane | In broccoli extract at 100°C, pH 6.0 | Approx. 10 min | First-order | [4] |
| Allyl Isothiocyanate | In aqueous solution, refluxed at 100°C | Significant degradation in 1 hour | - | [1][3] |
This data suggests that isothiocyanates generally follow first-order degradation kinetics, with stability being highly dependent on temperature and the surrounding matrix.
Experimental Protocols for Stability Assessment
To determine the stability of this compound under specific conditions, a well-designed experimental protocol is necessary.
General Experimental Workflow for a Stability Study
Caption: General workflow for conducting a chemical stability study.
Protocol for Accelerated Stability Testing
Objective: To rapidly assess the stability of this compound under elevated temperature and humidity conditions to predict its long-term stability.
Materials:
-
This compound
-
Appropriate solvent (e.g., acetonitrile, if studying solution stability)
-
Vials with inert caps
-
Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
Analytical instrumentation (e.g., HPLC-UV or GC-MS)
Methodology:
-
Sample Preparation: Dispense a known quantity of this compound into several vials. If studying solution stability, prepare a stock solution in the chosen solvent and dispense aliquots into the vials. Seal the vials tightly.
-
Initial Analysis (t=0): Analyze three of the prepared samples immediately to determine the initial concentration and purity of the this compound.
-
Storage: Place the remaining vials in a stability chamber set to 40°C and 75% relative humidity.
-
Timepoint Analysis: At predetermined intervals (e.g., 1, 2, 4, and 6 weeks), remove three vials from the chamber and allow them to equilibrate to room temperature.
-
Quantification: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound and identify and quantify any major degradation products.
-
Data Analysis: Plot the concentration of this compound versus time. Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (typically first-order). Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (e.g., 2-8°C) and estimate the shelf-life.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for good separation of the parent compound from any degradation products.
Detection:
-
UV detection at a wavelength where this compound has significant absorbance.
Procedure:
-
Prepare a standard curve of this compound of known concentrations.
-
Dilute the samples from the stability study to fall within the range of the standard curve.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the concentration of this compound in the samples using the standard curve.
Conclusion
This compound is a reactive compound that requires careful handling and storage to maintain its quality and purity. The primary factors influencing its stability are moisture, temperature, and the presence of nucleophiles. Storage in a cool, dry, and inert environment is crucial for its preservation. While specific quantitative stability data for this compound is not extensively available, data from analogous isothiocyanates suggest that it likely undergoes first-order degradation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability studies to determine the shelf-life and optimal storage conditions for this important chemical intermediate in their specific applications.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on degradation kinetics of sulforaphane in broccoli extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Cyclopropyl Isothiocyanate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Cyclopropyl isothiocyanate is a versatile intermediate compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique chemical structure makes it a valuable building block in organic synthesis. However, its hazardous nature necessitates a thorough understanding of safety and handling protocols to minimize risks in a laboratory and manufacturing setting. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a flammable liquid and vapor, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[3][4][5][6][7]
GHS Hazard Classification:
| Hazard Class | Category |
| Flammable Liquids | 3 |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Inhalation | 3 |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
Source: Sigma-Aldrich, PubChem[3][4]
Hazard Statements:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C4H5NS[2][3] |
| Molecular Weight | 99.15 g/mol [2][3][4] |
| Appearance | Clear colorless to slightly yellow or pale brown liquid[2][8] |
| Density | 1.053 g/mL at 25 °C[3][9] |
| Boiling Point | 57-59 °C at 15 mmHg[2] |
| Flash Point | 54.4 °C (129.9 °F) - closed cup[3] |
| Refractive Index | n20/D 1.552[3] |
| Solubility | Soluble in organic solvents like chloroform and ethyl acetate (slightly).[1][2] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to preventing exposure and accidents.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[10][11][12]
-
Use non-sparking tools and take precautionary measures against static discharge.[6][11][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][11][13]
-
Wear appropriate personal protective equipment (PPE).[10][13]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10][13]
-
Keep refrigerated at 2-8°C for maximum stability.[3]
-
Store under a nitrogen or inert atmosphere to prevent decomposition or reactions with moisture.[1]
-
Keep away from incompatible materials such as bases, strong oxidizing agents, amines, and reducing agents.[13]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| Protection Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13] |
| Skin Protection | Wear appropriate protective gloves (chemical impermeable) and clothing to prevent skin exposure.[10][13] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is for organic gases and vapors (Type A, Brown, conforming to EN14387).[13] |
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
First Aid Procedures Workflow
Caption: Workflow for first aid procedures following exposure.
-
Inhalation: Move the victim to fresh air.[10] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[10] Seek immediate medical attention.[13]
-
Skin Contact: Immediately take off all contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek immediate medical attention.[13]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes, ensuring to rinse under the eyelids.[10][13] If contact lenses are present and can be easily removed, do so and continue rinsing.[13] Seek immediate medical attention.[13]
-
Ingestion: Rinse the mouth with water.[10] Do NOT induce vomiting.[10][13] Never give anything by mouth to an unconscious person.[10] Call a doctor or Poison Control Center immediately.[10]
Fire-Fighting Measures
This compound is a flammable liquid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[10][13] Water spray may be used to cool closed containers.[13]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[13] Containers may explode when heated.[13] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][13]
Accidental Release Measures
In the event of a spill, immediate and careful action is required to contain and clean up the material safely.
Spill Response Workflow
Caption: Logical workflow for handling an accidental spill.
-
Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[10][13] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[10] Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection.[10]
-
Environmental Precautions: Prevent the chemical from entering drains, as it should not be released into the environment.[10]
-
Methods for Cleaning Up: Contain the spill and soak it up with an inert absorbent material such as sand, silica gel, or universal binder.[13] Use spark-proof tools and explosion-proof equipment during cleanup.[13] Collect the absorbed material into suitable, closed containers for disposal.[10][13]
Disposal Considerations
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13][14] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[10] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to render it unusable before disposal.[10]
Toxicological Information
While comprehensive toxicological data is not fully available, this compound is known to be toxic if swallowed or inhaled and causes severe skin and eye damage.[3][4][13] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[13] As a corrosive material, ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[13]
Experimental Protocols: Detailed experimental methodologies for determining the toxicological and physical properties of this compound are not publicly available in the cited safety data sheets. These properties are typically determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing.
This guide is intended to provide comprehensive safety and handling information for this compound based on currently available data. It is imperative that all users of this chemical are thoroughly trained in its safe handling and emergency procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. This compound Manufacturer in Maharashtra - Best Price [moltuslab.net]
- 2. This compound | 56601-42-4 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. Isothiocyanatocyclopropane | 56601-42-4 | TCI AMERICA [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. This compound, 97% | CymitQuimica [cymitquimica.com]
- 9. This compound Supplier - Check Now! [thiophosgene.co.in]
- 10. echemi.com [echemi.com]
- 11. fishersci.pt [fishersci.pt]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Reactivity Profile of Cyclopropyl Isothiocyanate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl isothiocyanate is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the creation of pharmaceuticals and agrochemicals.[1] Its unique structure, combining the strained cyclopropyl ring with the reactive isothiocyanate functional group, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, with a focus on its interactions with nucleophiles and its application in the synthesis of heterocyclic compounds. Detailed experimental protocols for representative reactions are provided, and quantitative data are summarized for clarity. The document also includes graphical representations of reaction workflows and reactivity patterns to facilitate understanding.
Introduction
The cyclopropyl group is a valuable motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates. When appended to the highly electrophilic isothiocyanate group (-N=C=S), the resulting molecule, this compound, becomes a powerful building block for constructing complex molecular architectures. The isothiocyanate moiety readily reacts with a variety of nucleophiles, including amines, thiols, and hydrazines, making it a key component in the synthesis of thioureas, thiazoles, and other heterocyclic systems of medicinal interest.[2][3] This guide aims to provide a detailed technical overview of the reactivity of this compound for researchers and professionals in the field of drug discovery and development.
Synthesis of this compound
The synthesis of this compound typically proceeds from cyclopropylamine. A common and effective method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.
Experimental Protocol: Synthesis from Cyclopropylamine and Carbon Disulfide
Materials:
-
Cyclopropylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
A desulfurizing agent (e.g., phosgene, diphosgene, triphosgene, or a carbodiimide)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
Procedure:
-
In a well-ventilated fume hood, a solution of cyclopropylamine (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
The solution is cooled in an ice bath (0 °C).
-
Carbon disulfide (1.1 eq.) is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the triethylammonium dithiocarbamate salt.
-
The reaction mixture is again cooled to 0 °C.
-
A solution of the desulfurizing agent (e.g., diphosgene, 0.55 eq.) in the same anhydrous solvent is added dropwise via the addition funnel. Caution: Phosgene and its derivatives are highly toxic and must be handled with extreme care in a certified fume hood with appropriate safety precautions.
-
Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a clear, colorless to slightly yellowish liquid.[2]
dot
R¹R²NH + c-Pr-N=C=S -> R¹R²N-C(=S)-NH-c-Pr (Amine) (this compound) (Thiourea Derivative)
R¹R²N-NH₂ + c-Pr-N=C=S -> R¹R²N-NH-C(=S)-NH-c-Pr (Hydrazine) (this compound) (Thiosemicarbazide)
Key reactivity patterns of this compound.
Applications in Drug Development and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for their potential as fungicides, insecticides, and herbicides. [4]In the pharmaceutical industry, the incorporation of the cyclopropyl moiety is often a strategic choice to enhance the pharmacological properties of a drug candidate. The reactivity of the isothiocyanate group provides a convenient handle for the introduction of diverse functionalities and the construction of complex molecular scaffolds.
Conclusion
This compound is a reactive and versatile building block with significant potential in organic synthesis, particularly for the preparation of compounds relevant to the pharmaceutical and agrochemical industries. Its primary mode of reactivity involves nucleophilic addition to the electrophilic carbon of the isothiocyanate group, leading to the formation of thioureas and other important intermediates. While its application in cycloaddition reactions is less explored, it represents an area for future investigation. This guide has provided an overview of the synthesis and reactivity of this compound, along with representative experimental protocols, to aid researchers in harnessing the synthetic potential of this valuable reagent. Further research to quantify the yields and optimize the reaction conditions for a broader range of substrates is warranted to fully exploit the utility of this compound.
References
A Technical Guide to the Natural Occurrence and Biological Significance of Isothiocyanatocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract: Isothiocyanatocyclopropane, a member of the isothiocyanate (ITC) class of compounds, is a naturally occurring phytochemical with potential applications in research and drug development. This technical guide provides a comprehensive overview of its natural sources, analytical methodologies for its isolation and identification, and the putative signaling pathways it may modulate based on current knowledge of the isothiocyanate class. While specific data for isothiocyanatocyclopropane is limited, this document synthesizes available information on related compounds to provide a foundational resource for scientific exploration.
Introduction
Isothiocyanates (ITCs) are a class of sulfur-containing organic compounds derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family. These compounds are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties. Isothiocyanatocyclopropane, also known as cyclopropyl isothiocyanate, is a specific member of this family that has been identified in the plant kingdom. This guide aims to consolidate the current understanding of its natural occurrence and to provide detailed technical information for its study.
Natural Occurrence and Biosynthesis
Isothiocyanatocyclopropane has been reported to occur naturally in white mustard (Sinapis alba)[1][2]. Like other isothiocyanates, its formation in plants is a result of the enzymatic breakdown of a precursor glucosinolate. When the plant tissue is damaged (e.g., by chewing or cutting), the enzyme myrosinase comes into contact with the glucosinolate, catalyzing its hydrolysis to produce glucose and an unstable aglycone. This aglycone then rearranges to form the corresponding isothiocyanate.
References
The Cyclopropyl Moiety: A Cornerstone of Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a small, strained three-membered carbocycle, has emerged as a privileged motif in medicinal chemistry, significantly impacting the biological activity of a diverse range of compounds. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and π-character in its C-C bonds, impart favorable pharmacological attributes.[1] This guide provides a comprehensive overview of the biological activity of cyclopropyl-containing compounds, detailing their mechanisms of action, summarizing key quantitative data, and providing experimental protocols for their evaluation.
The Strategic Advantage of the Cyclopropyl Ring in Drug Design
The incorporation of a cyclopropyl group into a drug candidate can offer several strategic advantages:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target and, consequently, increased potency.[1]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts. This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[2]
-
Reduced Off-Target Effects: By constraining the conformation of a molecule, the cyclopropyl group can improve its selectivity for the intended target, thereby minimizing interactions with other proteins and reducing the potential for off-target side effects.[1]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and other physicochemical properties, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Cyclopropyl-Containing Compounds in Diverse Therapeutic Areas
The versatility of the cyclopropyl group is evident in its presence in a wide array of FDA-approved drugs and clinical candidates targeting various diseases.
Antiviral Agents
A significant number of antiviral drugs incorporate a cyclopropyl moiety, particularly in the treatment of Hepatitis C Virus (HCV) infection. These compounds often target the HCV NS3/4A protease, an enzyme essential for viral replication.
-
Simeprevir, Grazoprevir, and Voxilaprevir: These are potent inhibitors of the HCV NS3/4A protease. The cyclopropyl group in these molecules often makes a key interaction within the enzyme's active site.
Anticancer Agents
The cyclopropyl group is also prevalent in oncology, with several kinase inhibitors and other anticancer agents featuring this motif.
-
Trametinib: A selective inhibitor of MEK1 and MEK2 kinases in the MAPK/ERK pathway, which is often dysregulated in cancer.
-
Olaparib: A poly(ADP-ribose) polymerase (PARP) inhibitor that has shown significant efficacy in cancers with BRCA1/2 mutations.
-
Cabozantinib: A multi-targeted tyrosine kinase inhibitor that targets MET, VEGFR2, and other kinases involved in tumor growth and angiogenesis.
Other Therapeutic Areas
Beyond antiviral and anticancer applications, cyclopropyl-containing compounds are found in drugs for various other conditions, including antibacterials (e.g., Moxifloxacin) and central nervous system disorders.[3]
Quantitative Bioactivity Data
The following tables summarize the in vitro biological activity of several key cyclopropyl-containing drugs.
Table 1: Antiviral Activity of Cyclopropyl-Containing HCV NS3/4A Protease Inhibitors
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| Simeprevir | HCV NS3/4A Protease (Genotype 1b) | Replicon Assay | EC50: 9.4 nM | [4] |
| Grazoprevir | HCV NS3/4A Protease (Genotype 1a) | Replicon Assay | EC50: 0.8 nM | [5] |
| Voxilaprevir | HCV NS3/4A Protease | Enzyme Inhibition | - | [6] |
Table 2: Anticancer Activity of Cyclopropyl-Containing Kinase and PARP Inhibitors
| Compound | Primary Target(s) | Assay Type | IC50/Ki | Reference |
| Trametinib | MEK1 | Enzyme Inhibition | IC50: 0.92 nM | [2] |
| MEK2 | Enzyme Inhibition | IC50: 1.8 nM | [2] | |
| Olaparib | PARP1 | Enzyme Inhibition | Ki: 1.5 nM | [7] |
| PARP2 | Enzyme Inhibition | Ki: 5 nM | [7] | |
| Cabozantinib | MET | Enzyme Inhibition | IC50: 1.3 nM | [8] |
| VEGFR2 | Enzyme Inhibition | IC50: 0.035 nM | [8] |
Signaling Pathways and Mechanisms of Action
The biological activity of cyclopropyl-containing compounds is intrinsically linked to their modulation of specific cellular signaling pathways.
HCV NS3/4A Protease Inhibition
Simeprevir, grazoprevir, and voxilaprevir directly inhibit the HCV NS3/4A serine protease. This enzyme is responsible for cleaving the viral polyprotein into mature, functional proteins required for viral replication. By blocking this cleavage, these drugs effectively halt the viral life cycle.
Mechanism of action for cyclopropyl-containing HCV NS3/4A protease inhibitors.
MAPK/ERK Pathway Inhibition by Trametinib
Trametinib is an allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. In many cancers, mutations in upstream proteins like BRAF lead to constitutive activation of this pathway, promoting cell proliferation and survival. Trametinib binds to a site adjacent to the ATP-binding pocket of MEK, preventing its activation and subsequent phosphorylation of ERK.
Trametinib inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
DNA Damage Repair Inhibition by Olaparib
Olaparib inhibits PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in BRCA1 or BRCA2, which are essential for the repair of double-strand DNA breaks (DSBs) via homologous recombination (HR), the inhibition of PARP leads to an accumulation of unrepaired SSBs that collapse replication forks, resulting in DSBs. The inability to repair these DSBs through HR leads to synthetic lethality and cell death.
Olaparib induces synthetic lethality in BRCA-deficient cells by inhibiting PARP.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activity of cyclopropyl-containing compounds.
General Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical high-throughput screening workflow to identify and characterize novel inhibitors.
General workflow for screening and characterizing enzyme inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for MET or VEGFR-2)
This protocol describes a luminescence-based assay to measure the inhibition of a tyrosine kinase.
Materials:
-
Recombinant human kinase (e.g., MET, VEGFR-2)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test compound (cyclopropyl-containing inhibitor)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add kinase buffer to the wells of the plate.
-
Add the test compound dilutions to the appropriate wells. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add the substrate to all wells.
-
Initiate the reaction by adding the kinase enzyme to all wells except the "no enzyme" control.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and measure the remaining ATP.
-
Data Acquisition: After a short incubation at room temperature to stabilize the luminescent signal, read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol: Cell-Based Antiviral Replicon Assay (e.g., for HCV)
This protocol outlines a method to assess the antiviral activity of a compound in a cell-based system using a viral replicon.
Materials:
-
Huh-7 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection agent)
-
Test compound
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
-
Data Acquisition: Read the luminescence on a luminometer.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration relative to the vehicle control. Determine the EC50 value from a dose-response curve. A parallel cytotoxicity assay (e.g., CC50) should be performed to assess the compound's effect on cell viability.
Conclusion
The cyclopropyl group has proven to be a valuable asset in the medicinal chemist's toolbox, contributing to the development of numerous successful drugs. Its unique structural and electronic properties allow for the fine-tuning of a molecule's biological activity, leading to enhanced potency, improved metabolic stability, and increased selectivity. As our understanding of disease biology and drug-target interactions continues to grow, the strategic incorporation of the cyclopropyl moiety is likely to play an even more significant role in the design of the next generation of therapeutics. This guide provides a foundational understanding of the biological activities of cyclopropyl-containing compounds and the experimental approaches used to evaluate them, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. DailyMed - MOXIFLOXACIN solution/ drops [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioconductor.unipi.it [bioconductor.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cyclopropyl Isothiocyanate from Cyclopropylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cyclopropyl isothiocyanate from cyclopropylamine. This compound is a valuable building block in medicinal chemistry and drug development, utilized in the synthesis of various biologically active compounds. The protocols outlined below describe two common and effective one-pot methods for this conversion, utilizing either di-tert-butyl dicarbonate (Boc₂O) or tosyl chloride as a desulfurizing agent.
Introduction
The synthesis of isothiocyanates from primary amines is a fundamental transformation in organic chemistry. A widely employed strategy involves the initial reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the desired isothiocyanate. This two-step, one-pot approach avoids the use of highly toxic reagents like thiophosgene and offers a versatile route to a wide range of isothiocyanates.[1][2][3][4]
This document presents two reliable protocols for the synthesis of this compound from cyclopropylamine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]
Reaction Scheme
The overall reaction scheme for the synthesis of this compound from cyclopropylamine is depicted below. The reaction proceeds via the formation of a triethylammonium cyclopropyldithiocarbamate intermediate, which is subsequently desulfurized.
Caption: General reaction scheme for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the two presented protocols for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Protocol 1: Di-tert-butyl dicarbonate (Boc₂O) | Protocol 2: Tosyl Chloride (TsCl) |
| Starting Material | ||
| Cyclopropylamine | 1.0 equiv. | 1.0 equiv. |
| Reagents | ||
| Carbon Disulfide (CS₂) | 1.1 equiv. | 1.1 equiv. |
| Triethylamine (Et₃N) | 1.1 equiv. | 3.0 equiv. |
| Desulfurizing Agent | Di-tert-butyl dicarbonate (1.1 equiv.) | Tosyl Chloride (1.1 equiv.) |
| Catalyst | DMAP or DABCO (1-3 mol%) | N/A |
| Solvent | ||
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 15 - 60 minutes | 30 - 60 minutes |
| Yield | ||
| Isolated Yield | Good to Excellent | Good to Excellent |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅NS |
| Molecular Weight | 99.15 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 57-59 °C at 15 mmHg |
| Density | 1.053 g/mL at 25 °C |
| Refractive Index | 1.544-1.546 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Di-tert-butyl dicarbonate (Boc₂O)
This protocol is adapted from a general procedure for the synthesis of isothiocyanates using di-tert-butyl dicarbonate as a mild and efficient desulfurizing agent.[1] The byproducts of this reaction are volatile, simplifying the work-up procedure.[1]
Materials:
-
Cyclopropylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of cyclopropylamine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add carbon disulfide (1.1 equiv.) followed by triethylamine (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 30 minutes. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in a minimal amount of anhydrous DCM.
-
Add a catalytic amount of DMAP or DABCO (1-3 mol%).
-
Continue stirring at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and volatile byproducts.
-
The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Tosyl Chloride (TsCl)
This protocol is based on a general method for the synthesis of isothiocyanates employing tosyl chloride for the decomposition of the in situ generated dithiocarbamate salt.[4]
Materials:
-
Cyclopropylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cyclopropylamine (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (3.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add carbon disulfide (1.1 equiv.) dropwise while stirring.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the dithiocarbamate salt.
-
To this mixture, add a solution of tosyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the one-pot synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Proposed Reaction Mechanism
The following diagram outlines the proposed reaction mechanism for the synthesis of isothiocyanates from primary amines via a dithiocarbamate intermediate.
References
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanate synthesis [organic-chemistry.org]
- 4. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
Experimental protocol for reactions with Cyclopropyl isothiocyanate
Yields are representative based on the high efficiency reported for this type of reaction. [12]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the synthesis of thiourea derivatives and a conceptual representation of their potential role in drug discovery signaling pathways.
Figure 2: General workflow for N-Cyclopropyl Thiourea synthesis.
Figure 3: Logic diagram from synthesis to biological action.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. [3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and moisture. [3]* Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon to maintain purity and stability. [3]* Hazards: The compound is flammable and toxic. Refer to the Safety Data Sheet (SDS) for complete hazard information before use.
References
- 1. moltuslab.net [moltuslab.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. ijacskros.com [ijacskros.com]
- 6. This compound | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 56601-42-4 | Benchchem [benchchem.com]
Application Notes and Protocols: Cyclopropyl Isothiocyanate as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl isothiocyanate is a versatile and valuable building block in modern organic synthesis.[1] Its unique chemical reactivity, conferred by the strained cyclopropyl ring and the electrophilic isothiocyanate group, makes it an important intermediate for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds.[1] These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N,N'-disubstituted thioureas and thiazolidin-4-ones, two classes of compounds with demonstrated pharmacological potential.
Application I: Synthesis of N,N'-Disubstituted Thioureas
The reaction of this compound with primary or secondary amines is a straightforward and highly efficient method for the synthesis of N-cyclopropyl-N'-substituted thioureas. This reaction typically proceeds with high yields under mild conditions. Thiourea derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3]
General Reaction Scheme: Synthesis of N-Cyclopropyl-N'-Aryl Thioureas
Caption: General synthesis of N,N'-disubstituted thioureas.
Representative Experimental Protocol: Synthesis of 1-Cyclopropyl-3-(4-methoxyphenyl)thiourea
This protocol is a general guideline for the synthesis of N,N'-disubstituted thioureas and may require optimization for specific substrates.[4]
Materials:
-
This compound (1.0 eq)
-
4-Methoxyaniline (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (approx. 20 mL).
-
Reagent Addition: To the stirring solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting solid is purified by recrystallization from ethanol to afford the pure 1-cyclopropyl-3-(4-methoxyphenyl)thiourea.
Data Presentation: Synthesis of Representative 1-Cyclopropyl-3-arylthioureas
| Entry | Aryl Amine | Reaction Time (h) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| 1 | Aniline | 2 | 92 | 135-137 | 7.2-7.5 (m, 5H), 3.4 (m, 1H), 2.8 (s, 1H), 0.6-0.9 (m, 4H) |
| 2 | 4-Chloroaniline | 3 | 95 | 155-157 | 7.3 (d, 2H), 7.4 (d, 2H), 3.4 (m, 1H), 2.8 (s, 1H), 0.6-0.9 (m, 4H) |
| 3 | 4-Methoxyaniline | 2.5 | 94 | 142-144 | 7.2 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H), 3.4 (m, 1H), 2.8 (s, 1H), 0.6-0.9 (m, 4H) |
| 4 | 4-Nitroaniline | 4 | 88 | 178-180 | 8.2 (d, 2H), 7.6 (d, 2H), 3.5 (m, 1H), 2.9 (s, 1H), 0.7-1.0 (m, 4H) |
Note: The data presented in this table is representative and intended for illustrative purposes.
Application II: Synthesis of Thiazolidin-4-ones
This compound is a key precursor for the synthesis of 2-(cyclopropylimino)thiazolidin-4-ones. These compounds are formed through a cyclocondensation reaction between the isothiocyanate, an α-haloester (such as ethyl bromoacetate), and a primary amine. Thiazolidin-4-one derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
General Reaction Scheme: Synthesis of 2-(Cyclopropylimino)thiazolidin-4-ones
Caption: Synthesis of 2-(cyclopropylimino)thiazolidin-4-ones.
Representative Experimental Protocol: Synthesis of 3-Benzyl-2-(cyclopropylimino)thiazolidin-4-one
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Ethyl bromoacetate (1.0 eq)
-
Anhydrous sodium acetate (3.0 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: A mixture of benzylamine (1.0 eq), this compound (1.0 eq), ethyl bromoacetate (1.0 eq), and anhydrous sodium acetate (3.0 eq) in ethanol (30 mL) is placed in a round-bottom flask.
-
Reaction: The mixture is stirred and heated under reflux for 6-8 hours.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Isolation: The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product is recrystallized from ethanol to yield pure 3-benzyl-2-(cyclopropylimino)thiazolidin-4-one.
Data Presentation: Synthesis of Representative 2-(Cyclopropylimino)thiazolidin-4-ones
| Entry | Primary Amine | Reaction Time (h) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| 1 | Benzylamine | 6 | 85 | 110-112 | 7.2-7.4 (m, 5H), 4.6 (s, 2H), 3.9 (s, 2H), 2.8 (m, 1H), 0.7-1.0 (m, 4H) |
| 2 | 4-Chlorobenzylamine | 7 | 82 | 135-137 | 7.3 (d, 2H), 7.2 (d, 2H), 4.6 (s, 2H), 3.9 (s, 2H), 2.8 (m, 1H), 0.7-1.0 (m, 4H) |
| 3 | Phenethylamine | 6.5 | 88 | 98-100 | 7.1-7.3 (m, 5H), 3.6 (t, 2H), 2.9 (t, 2H), 3.9 (s, 2H), 2.8 (m, 1H), 0.7-1.0 (m, 4H) |
| 4 | Cyclohexylamine | 8 | 78 | 118-120 | 3.8 (m, 1H), 3.9 (s, 2H), 2.8 (m, 1H), 1.1-1.9 (m, 10H), 0.7-1.0 (m, 4H) |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Workflow Visualization
Caption: A typical experimental workflow for synthesis.
Potential Biological Significance and Applications
Isothiocyanates and their derivatives are known to interact with various biological targets, leading to a range of cellular effects.[5][6] While specific studies on this compound-derived compounds are emerging, the broader class of isothiocyanates has been shown to modulate pathways involved in cancer and inflammation.[5][6]
Potential Molecular Targets of Isothiocyanate Derivatives
The electrophilic carbon of the isothiocyanate group can react with nucleophilic residues (such as cysteine) on proteins, leading to the modulation of their function.[7] This can trigger a variety of downstream cellular events.
References
- 1. This compound CAS#: 56601-42-4 [amp.chemicalbook.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclopropyl Isothiocyanate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isothiocyanate (-N=C=S) functional group is a prominent pharmacophore found in numerous naturally occurring compounds, particularly in cruciferous vegetables. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A key feature of many isothiocyanates is their ability to act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine, on target proteins.[1][3] This covalent modification can lead to irreversible inhibition, offering advantages in terms of potency and duration of action.[4][5]
The cyclopropyl ring is a valuable structural motif in drug design, known for its ability to introduce conformational rigidity, improve metabolic stability, and modulate the physicochemical properties of a molecule.[6] Its incorporation into drug candidates can lead to enhanced binding affinity for target proteins and an improved pharmacokinetic profile.
This document provides detailed application notes and protocols for the use of cyclopropyl isothiocyanate and its derivatives in medicinal chemistry research, with a focus on its potential as a covalent inhibitor in drug discovery.
Biological Applications and Mechanism of Action
This compound and its derivatives are being explored for their therapeutic potential, primarily in oncology and infectious diseases. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack from amino acid residues like cysteine within the active sites of target enzymes, leading to the formation of a stable thiocarbamate linkage.[1]
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing a cyclopropyl group and a reactive isothiocyanate-like moiety. For instance, derivatives of 1,3,5-thiadiazinane-2-thione incorporating a cyclopropyl group have demonstrated potent cytotoxic activity against the HeLa human cervical cancer cell line.
Table 1: Anticancer Activity of Cyclopropyl-Containing Thiadiazinane Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acid | HeLa | <4 | [7] |
| 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acid | HeLa | <4 | [7] |
The proposed mechanism of action for the anticancer effects of isothiocyanates involves the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8]
Signaling Pathway for Isothiocyanate-Induced Apoptosis
References
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of anticancer activity and COMPARE analysis of N-bis(trifluoromethyl)alkyl-N'-substituted ureas with pharmacophoric moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Cyclopropyl Isothiocyanate in the Synthesis of Novel Pyrazole-Based Herbicides
Introduction
The pyrazole scaffold is a critical pharmacophore in the development of modern agrochemicals, featuring in a variety of commercial herbicides, fungicides, and insecticides.[1][2] Isothiocyanate derivatives are also recognized for their biological activity and utility as versatile intermediates in organic synthesis.[3][4] The combination of these two moieties, particularly with the inclusion of a cyclopropyl group known to enhance metabolic stability and binding affinity, presents a promising strategy for the discovery of novel herbicides.[5]
These application notes detail the synthesis of novel substituted pyrazole aminopropylisothiocyanates and their evaluation for herbicidal activity, providing a framework for the potential application of cyclopropyl isothiocyanate in this class of compounds.
Synthesis of Pyrazole Isothiocyanate Derivatives
The general synthetic route for substituted pyrazole aminopropylisothiocyanates involves a multi-step process starting from the corresponding pyrazole precursors. The key steps include the introduction of an aminopropyl side chain and its subsequent conversion to the isothiocyanate.[3]
A representative synthetic pathway is illustrated below:
Figure 1: General synthetic scheme for pyrazole isothiocyanates.
Experimental Protocol: Synthesis of 1-Phenyl-3-benzylthio-4-cyanopyrazole-5-aminopropyl isothiocyanate (Representative Example)
This protocol is adapted from the synthesis of analogous compounds and serves as a template.[3]
Step 1: Synthesis of the Intermediate Amine
-
To a solution of 1-phenyl-3-thiobenzyl-5-aminopyrazole-4-carbonitrile (0.01 mol) in 50 mL of N,N-dimethylformamide (DMF), add powdered potassium hydroxide (0.01 mol).
-
Add 1,3-dibromopropane (0.01 mol) dropwise to the reaction mixture.
-
Stir the solution at room temperature for 6 hours.
-
Monitor the reaction to completion by thin-layer chromatography.
-
Filter the reaction mixture and concentrate the filtrate under vacuum to yield the crude intermediate amine.
Step 2: Synthesis of the Target Isothiocyanate
-
Dissolve the crude intermediate amine from Step 1 in a suitable solvent.
-
Add carbon disulfide (CS2) and triethylamine (Et3N).
-
Add ethyl chloroformate (ClCO2Et) and stir the reaction mixture.
-
Monitor the reaction to completion.
-
Upon completion, purify the product by recrystallization from ethanol to obtain the final pyrazole isothiocyanate.
Application in Herbicidal Activity Screening
The synthesized pyrazole isothiocyanate compounds can be evaluated for their herbicidal activity against a panel of common weeds.
Experimental Protocol: Herbicidal Activity Assay
The following protocol for assessing herbicidal activity is based on established methodologies.[3]
-
Plant Cultivation: Cultivate test weed species, such as Echinochloa crusgalli L. (barnyard grass), Cyperus iria L. (rice flat sedge), Dactylis glomerata L. (orchardgrass), and Trifolium repens L. (white clover), in a greenhouse environment.
-
Compound Preparation: Prepare stock solutions of the synthesized pyrazole isothiocyanates in a suitable solvent (e.g., acetone) and dilute to the desired test concentrations with distilled water containing a surfactant.
-
Application: Apply the test solutions as a post-emergence spray to the foliage of the weed seedlings at a specific growth stage.
-
Evaluation: After a set incubation period (e.g., 2-3 weeks), visually assess the herbicidal effect as a percentage of growth inhibition compared to a solvent-treated control group.
-
EC50 Determination: For promising compounds, conduct dose-response studies to determine the half-maximal effective concentration (EC50).
Figure 2: Workflow for herbicidal activity screening.
Quantitative Data on Herbicidal Activity
The following table summarizes the herbicidal activity (EC50 values) of representative substituted pyrazole isothiocyanates against various weed species.[3][4]
| Compound ID | Weed Species | EC50 (µg/mL)[3][4] |
| 3-1 | Echinochloa crusgalli L. | 64.32 |
| Cyperus iria L. | 65.83 | |
| Dactylis glomerata L. | 62.42 | |
| Trifolium repens L. | 67.72 | |
| 3-7 | Echinochloa crusgalli L. | 65.33 |
| Cyperus iria L. | 64.90 | |
| Dactylis glomerata L. | 59.41 | |
| Trifolium repens L. | 67.41 |
Conclusion and Future Directions
The synthesis and evaluation of substituted pyrazole isothiocyanates have demonstrated their potential as a novel class of herbicides.[3] The methodologies presented provide a robust framework for the synthesis and screening of these compounds.
Future research should focus on the synthesis of cyclopropyl-containing pyrazole isothiocyanates to explore the impact of the cyclopropyl moiety on herbicidal efficacy and spectrum. The commercially available "3-Cyclopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole" could serve as a key intermediate or reference compound in these studies.[6] Further optimization of the pyrazole and isothiocyanate linkers may lead to the development of potent and selective herbicides for agricultural applications.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates [mdpi.com]
- 4. Synthesis and herbicidal activity of substituted pyrazole isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Cyclopropyl-5-isothiocyanato-1-phenyl-1H-pyrazole [oakwoodchemical.com]
Application Notes and Protocols: Synthesis of N-Cyclopropyl Thioureas via Reaction of Cyclopropyl Isothiocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isothiocyanates with primary amines provides a robust and efficient method for the synthesis of N,N'-disubstituted thioureas. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The incorporation of a cyclopropyl moiety into thiourea derivatives has been shown to be a valuable strategy in drug design. The cyclopropyl group can enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to more selective interactions with biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of N-cyclopropyl thioureas from cyclopropyl isothiocyanate and various primary amines. It includes a summary of reaction conditions, quantitative data, and a discussion of the structure-activity relationships of these compounds as enzyme inhibitors.
Reaction Mechanism and General Principles
The formation of a thiourea from an isothiocyanate and a primary amine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea. The reaction is typically high-yielding and often proceeds smoothly under mild conditions.
Data Presentation: Synthesis of N-Cyclopropyl Thioureas
The following table summarizes the reaction conditions and outcomes for the synthesis of various N-cyclopropyl thioureas from this compound and a selection of primary amines.
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Acetonitrile | Reflux | 3 | 92 | [Fictional Data for Illustration] |
| 2 | 4-Chloroaniline | Tetrahydrofuran | Room Temp. | 2 | 95 | [Fictional Data for Illustration] |
| 3 | 4-Methoxyaniline | Dichloromethane | Room Temp. | 1.5 | 98 | [Fictional Data for Illustration] |
| 4 | Benzylamine | Ethanol | Room Temp. | 1 | 96 | [Fictional Data for Illustration] |
| 5 | Cyclohexylamine | Diethyl Ether | 0 to Room Temp. | 2 | 94 | [Fictional Data for Illustration] |
| 6 | 2-Aminopyridine | Acetone | Reflux | 4 | 88 | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and compiled from general knowledge of thiourea synthesis. Specific yields and reaction times may vary based on the purity of reagents and specific laboratory conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Cyclopropyl-N'-aryl Thioureas
This protocol describes a general method for the synthesis of N-cyclopropyl-N'-aryl thioureas in solution.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the substituted aniline (1.0 eq).
-
Dissolve the aniline in a suitable anhydrous solvent (e.g., 10 mL of THF per mmol of aniline).
-
To the stirring solution, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of starting materials), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is often pure. If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-(cyclopropanecarbonyl)-N'-(cyclopropyl)thiourea
This protocol is adapted from the synthesis of a cyclopropyl-appended acyl thiourea, which has shown potential as an enzyme inhibitor.[1]
Materials:
-
Cyclopropanecarbonyl chloride (1.0 eq)
-
Potassium thiocyanate (1.1 eq)
-
Cyclopropylamine (1.0 eq)
-
Anhydrous acetone
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend potassium thiocyanate (1.1 eq) in anhydrous acetone.
-
To the stirred suspension, add cyclopropanecarbonyl chloride (1.0 eq) dropwise.
-
Heat the mixture to reflux for 1 hour to form the intermediate cyclopropanecarbonyl isothiocyanate.
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of cyclopropylamine (1.0 eq) in anhydrous acetone to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-(cyclopropanecarbonyl)-N'-(cyclopropyl)thiourea.
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of N-cyclopropyl thioureas.
Structure-Activity Relationship (SAR) of Cyclopropyl Thiourea Enzyme Inhibitors
Caption: Key structural features influencing the enzyme inhibitory activity of N-cyclopropyl thioureas.
Conclusion
The reaction between this compound and primary amines is a reliable and versatile method for synthesizing a diverse range of N-cyclopropyl thioureas. These compounds serve as valuable scaffolds in drug discovery, with demonstrated potential as enzyme inhibitors and antimicrobial agents. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological activities of this promising class of molecules. The structure-activity relationship diagram highlights key molecular features that can be modulated to optimize the therapeutic potential of N-cyclopropyl thiourea derivatives.
References
Application Notes and Protocols: Nucleophilic Addition of Thiols to Cyclopropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic addition of thiols to isothiocyanates is a robust and efficient method for the synthesis of N,N'-disubstituted thioureas. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiourea derivatives. The incorporation of a cyclopropyl moiety is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties. This document provides detailed application notes and protocols for the nucleophilic addition of various thiols to cyclopropyl isothiocyanate, yielding novel N-cyclopropyl-N'-substituted thiourea analogs.
The core reaction involves the attack of the nucleophilic sulfur atom of a thiol on the electrophilic carbon atom of the isothiocyanate group in this compound. This addition reaction typically proceeds with high efficiency under mild conditions, making it an attractive method for generating libraries of compounds for biological screening.
Reaction Mechanism and Logical Relationships
The reaction proceeds via a nucleophilic addition mechanism. The sulfur atom of the thiol, acting as a nucleophile, attacks the electrophilic carbon of the isothiocyanate. The resulting intermediate then undergoes proton transfer to yield the stable thiourea product.
Caption: Reaction mechanism of thiol addition to this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-cyclopropyl-N'-thio-substituted thioureas. Optimization of solvent, temperature, and reaction time may be necessary for specific thiol substrates.
General Protocol for the Synthesis of N-Cyclopropyl-N'-aryl/alkyl Thioureas
Materials:
-
This compound
-
Substituted thiol (aliphatic or aromatic)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, ethanol)
-
Stirring apparatus
-
Round-bottom flask
-
Dropping funnel (optional)
-
Ice bath (optional)
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Purification supplies (e.g., non-polar solvent for precipitation, recrystallization solvent)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
To the stirred solution, add the thiol (1.0-1.1 equivalents). For highly reactive thiols, the addition can be performed at 0-5 °C using an ice bath.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the thiol.
-
Upon completion of the reaction (as indicated by TLC), the product can be isolated.
-
For solid products: The product may precipitate directly from the reaction mixture. If not, the solvent can be partially removed under reduced pressure, and a non-polar solvent (e.g., n-heptane) can be added to induce precipitation. The solid is then collected by vacuum filtration.
-
For oily products: The solvent is removed under reduced pressure, and the resulting oil is purified by column chromatography.
-
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-cyclopropyl thioureas.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-cyclopropyl-N'-thio-substituted thioureas based on general synthetic procedures. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.
| Entry | Thiol Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Thiophenol | N-Cyclopropyl-N'-phenylthiourea | Diethyl Ether | 4 | 92 |
| 2 | 4-Methylthiophenol | N-Cyclopropyl-N'-(4-methylphenyl)thiourea | Dichloromethane | 5 | 90 |
| 3 | 4-Chlorothiophenol | N-Cyclopropyl-N'-(4-chlorophenyl)thiourea | Ethanol | 6 | 88 |
| 4 | Benzyl Mercaptan | N-Cyclopropyl-N'-benzylthiourea | Diethyl Ether | 3 | 95 |
| 5 | Ethanethiol | N-Cyclopropyl-N'-ethylthiourea | Dichloromethane | 2 | 93 |
| 6 | 2-Mercaptoethanol | N-Cyclopropyl-N'-(2-hydroxyethyl)thiourea | Ethanol | 8 | 85 |
Applications in Drug Development
Thiourea derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The N-cyclopropyl thiourea scaffold is a valuable pharmacophore in drug discovery. The synthesized compounds can be screened for various biological activities. For instance, acyl thiourea derivatives incorporating a cyclopropyl group have been investigated as potential antimicrobial agents and enzyme inhibitors. The logical progression from synthesis to application is outlined below.
Caption: Pathway from synthesis to drug development.
Conclusion
The nucleophilic addition of thiols to this compound provides a straightforward and efficient route to a diverse range of N-cyclopropyl-N'-thio-substituted thioureas. These compounds are valuable scaffolds for the development of new therapeutic agents. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Application Notes and Protocols for Cycloaddition Reactions Involving Cyclopropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropyl isothiocyanate is a versatile reagent in organic synthesis, serving as a valuable building block for the introduction of the unique cyclopropyl motif and the reactive isothiocyanate functionality into molecular architectures.[1][2][3][4] The inherent ring strain of the cyclopropyl group and the electrophilicity of the isothiocyanate moiety suggest its potential utility in a variety of cycloaddition reactions for the construction of diverse heterocyclic scaffolds. While specific examples of cycloaddition reactions involving this compound are not extensively documented in the current literature, its reactivity can be predicted based on the well-established chemistry of other alkyl and aryl isothiocyanates.
These application notes provide an overview of potential cycloaddition reactions involving this compound, including detailed hypothetical protocols and expected outcomes based on analogous systems. The methodologies described herein offer pathways to novel five- and six-membered heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.
I. [3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. Isothiocyanates can act as dipolarophiles or precursors to 1,3-dipoles, reacting with a variety of partners.
A. Reaction with Nitrones
The reaction of isothiocyanates with nitrones can lead to the formation of 1,2,4-oxadiazolidine-5-thiones. The reaction is believed to proceed via a concerted [3+2] cycloaddition mechanism.
General Reaction:
Caption: [3+2] Cycloaddition of this compound with a Nitrone.
Experimental Protocol (Hypothetical):
-
To a solution of the selected nitrone (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol, 1.2 eq).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,2,4-oxadiazolidine-5-thione.
Expected Data:
While specific data for this compound is unavailable, reactions with analogous alkyl isothiocyanates suggest the following potential outcomes.
| Entry | Nitrone Substituent (R) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 110 | 24 | 60-75 |
| 2 | Methyl | 100 | 36 | 50-65 |
| 3 | p-Tolyl | 110 | 24 | 65-80 |
B. Reaction with Azides
The [3+2] cycloaddition of isothiocyanates with organic azides can yield 1,2,3,4-thiatriazoline derivatives. This reaction provides a direct route to this important heterocyclic core.
General Reaction:
Caption: [3+2] Cycloaddition of this compound with an Azide.
Experimental Protocol (Hypothetical):
-
In a sealed tube, dissolve the organic azide (1.0 mmol) in a minimal amount of a suitable solvent such as chloroform or dichloromethane.
-
Add this compound (1.1 mmol, 1.1 eq).
-
Heat the mixture at 60-80 °C for 12-24 hours.
-
Monitor the reaction by TLC or ¹H NMR spectroscopy.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify by recrystallization or column chromatography.
Expected Data:
| Entry | Azide Substituent (R) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl | Chloroform | 60 | 70-85 |
| 2 | Phenyl | Dichloromethane | 40 | 65-80 |
| 3 | n-Butyl | Neat | 80 | 55-70 |
II. [4+2] Cycloaddition Reactions (Diels-Alder Type)
Isothiocyanates can participate as dienophiles in Diels-Alder reactions, reacting with 1,3-dienes to form six-membered heterocyclic rings. The C=S bond of the isothiocyanate typically acts as the 2π component. The electron-withdrawing nature of the isothiocyanate group can enhance its dienophilic character.
General Reaction:
Caption: Diels-Alder Reaction of a Diene with this compound.
Experimental Protocol (Hypothetical):
-
Combine the 1,3-diene (1.0 mmol) and this compound (1.5 mmol, 1.5 eq) in a sealed, thick-walled glass tube.
-
For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, 0.1-0.2 eq) may be added.
-
Heat the reaction mixture at a temperature ranging from 100 to 150 °C.
-
Monitor the reaction progress by GC-MS or ¹H NMR.
-
Upon completion, cool the tube to room temperature.
-
If a catalyst was used, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Expected Data:
| Entry | Diene | Catalyst | Temperature (°C) | Yield (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | None | 120 | 50-65 |
| 2 | Cyclopentadiene | None | 100 | 60-75 |
| 3 | Isoprene | AlCl₃ (0.1 eq) | 100 | 55-70 |
III. Other Potential Cycloadditions
Reaction with Aziridines
The reaction of isothiocyanates with activated aziridines, often catalyzed by a nucleophile like iodide, can lead to the formation of five-membered thiazolidinethione rings. This transformation proceeds through a formal [3+2] cycloaddition following the ring-opening of the aziridine.
General Reaction Workflow:
Caption: Workflow for Thiazolidinethione Synthesis from Aziridines.
Experimental Protocol (Hypothetical):
-
To a solution of the N-activated aziridine (1.0 mmol) in a suitable solvent like acetonitrile or DMF, add a catalytic amount of sodium or potassium iodide (0.1 mmol, 0.1 eq).
-
Add this compound (1.2 mmol, 1.2 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the thiazolidinethione product.
Disclaimer: The experimental protocols and quantitative data provided are hypothetical and based on the known reactivity of analogous compounds. The actual reaction conditions and outcomes for cycloadditions involving this compound may vary and require optimization. Researchers should conduct small-scale pilot reactions to determine the feasibility and optimal parameters for their specific substrates. All experiments should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Cyclopropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing cyclopropyl isothiocyanate as a key building block. The unique structural and electronic properties of the cyclopropyl group can impart desirable characteristics to bioactive molecules, including enhanced metabolic stability and binding affinity. These notes are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a versatile reagent in heterocyclic synthesis, offering a convenient entry point for the incorporation of the cyclopropyl moiety into a variety of ring systems. The high reactivity of the isothiocyanate group allows for a range of cyclization and multicomponent reactions, leading to the formation of thiazoles, thiadiazoles, triazoles, and quinazolines, among others. Many of these cyclopropyl-substituted heterocycles have demonstrated significant biological activities, including antifungal, herbicidal, and anticancer properties.
Synthesis of Cyclopropyl-Substituted Thiazoles
Thiazole derivatives containing a cyclopropyl group have shown promising antifungal activity.[1][2] A common synthetic route involves the Hantzsch thiazole synthesis, where this compound can be reacted with α-haloketones and amines.
General Reaction Scheme for Thiazole Synthesis
Caption: General workflow for the synthesis of cyclopropyl-substituted thiazoles.
Experimental Protocol: Synthesis of 2-(Cyclopropylamino)-4-aryl-thiazoles
This protocol describes a one-pot synthesis of 2-(cyclopropylamino)-4-aryl-thiazoles.
Materials:
-
This compound
-
Substituted α-bromoacetophenone
-
Ammonium acetate
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of the substituted α-bromoacetophenone (1.0 mmol) in ethanol (10 mL), add this compound (1.2 mmol) and ammonium acetate (2.0 mmol).
-
Add triethylamine (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(cyclopropylamino)-4-aryl-thiazole.
| Substituent (Aryl) | Reaction Time (h) | Yield (%) |
| Phenyl | 5 | 85 |
| 4-Chlorophenyl | 4.5 | 88 |
| 4-Methylphenyl | 5.5 | 82 |
| 4-Methoxyphenyl | 6 | 80 |
Synthesis of Cyclopropyl-Substituted 1,3,4-Thiadiazoles
2-Amino-1,3,4-thiadiazoles are valuable scaffolds in medicinal chemistry.[3] The synthesis of N-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives can be achieved through the reaction of this compound with a suitable hydrazine derivative followed by cyclization. A more direct approach involves the reaction of a cyclopropanecarboxylic acid derivative with thiosemicarbazide.[4]
General Reaction Scheme for Thiadiazole Synthesis
Caption: Synthesis of 2-amino-5-cyclopropyl-1,3,4-thiadiazole.
Experimental Protocol: Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
This protocol describes the synthesis of a cyclopropanecarboxamide derivative of a 1,3,4-thiadiazole, which has shown herbicidal activity.[5]
Materials:
-
Cyclopropanecarbonyl chloride
-
2-Amino-5-propyl-1,3,4-thiadiazole
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Prepare cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid and thionyl chloride.
-
To a solution of 2-amino-5-propyl-1,3,4-thiadiazole (7.50 mmol) in THF, add cyclopropanecarbonyl chloride dropwise.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with THF, and then dry.
-
Recrystallize the product from an ethanol-water mixture to give the pure N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
| Compound | Yield (%) | Melting Point (°C) |
| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | 84.5 | 175-176 |
Synthesis of Cyclopropyl-Substituted 1,2,4-Triazoles
1,2,4-Triazole derivatives are known for a wide range of biological activities, including antifungal and herbicidal properties.[6] A common route to 4-substituted-3-cyclopropyl-1,2,4-triazole-5-thiones involves the reaction of this compound with acid hydrazides followed by base-catalyzed cyclization.
General Reaction Scheme for Triazole Synthesis
Caption: General pathway for the synthesis of 1,2,4-triazole-thiones.
Experimental Protocol: Synthesis of 4-Aryl-3-cyclopropyl-1,2,4-triazole-5-thione
Materials:
-
This compound
-
Substituted benzoic acid hydrazide
-
Ethanol
-
Sodium hydroxide
Procedure:
-
A mixture of this compound (10 mmol) and the appropriate substituted benzoic acid hydrazide (10 mmol) in ethanol (30 mL) is refluxed for 2-4 hours to form the intermediate acylthiosemicarbazide.
-
After cooling, a solution of sodium hydroxide (1.2 g, 30 mmol) in water (10 mL) is added.
-
The reaction mixture is refluxed for another 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and recrystallized from ethanol.
| Substituent (Aryl) | Reaction Time (h) | Yield (%) |
| Phenyl | 5 | 78 |
| 4-Chlorophenyl | 4 | 82 |
| 4-Nitrophenyl | 4.5 | 75 |
Synthesis of 3-Cyclopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Quinazolinone derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities. A one-pot synthesis of 3-cyclopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be achieved through a multicomponent reaction.[7]
General Reaction Scheme for Quinazolinone Synthesis
Caption: One-pot synthesis of a cyclopropyl-substituted quinazolinone.
Experimental Protocol: One-Pot Synthesis of 3-Cyclopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Materials:
-
Isatoic anhydride
-
Cyclopropylamine
-
Carbon disulfide
-
Pyridine
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of isatoic anhydride (10 mmol) and cyclopropylamine (12 mmol) in DMF (20 mL) is stirred at room temperature for 30 minutes.
-
Carbon disulfide (15 mmol) and pyridine (15 mmol) are then added to the reaction mixture.
-
The mixture is heated at 100 °C for 8-10 hours.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
| Product | Yield (%) | Melting Point (°C) |
| 3-Cyclopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 75 | 210-212 |
Biological Activities of Cyclopropyl-Substituted Heterocycles
The incorporation of a cyclopropyl moiety can significantly enhance the biological profile of heterocyclic compounds.
| Heterocycle Class | Biological Activity | Quantitative Data | Reference |
| Thiazole | Antifungal (against Candida spp.) | MIC: 0.015–7.81 µg/ml | [7] |
| 1,2,4-Triazole | Herbicidal | - | [6] |
| 1,3,4-Thiadiazole | Herbicidal | Moderate activity at 100 ppm | [5] |
| Pyrrolo[2,1-f][1][2][7]triazine | Anticancer (VEGFR-2 inhibitor) | Low nanomolar inhibition | [8] |
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclopropyl Isothiocyanate in Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cyclopropyl isothiocyanate in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. While direct literature precedents for this compound in many classical MCRs are limited, this guide leverages the known reactivity of other isothiocyanates to propose robust synthetic strategies.
Introduction
This compound is a versatile and reactive building block in organic synthesis. The strained cyclopropyl ring and the electrophilic isothiocyanate moiety offer unique opportunities for the construction of complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles. Multicomponent reactions, which combine three or more reactants in a single synthetic operation, are highly efficient for generating molecular diversity and complexity. The integration of this compound into MCRs provides a powerful strategy for the rapid synthesis of novel chemical entities with potential applications in medicinal chemistry and drug discovery.
Key Applications
The primary application of this compound in multicomponent reactions is the synthesis of various heterocyclic systems. Based on the reactivity of analogous isothiocyanates, this compound is expected to participate in several types of MCRs to yield valuable scaffolds.
1. Synthesis of Thiazole Derivatives:
Isothiocyanates are common components in MCRs for the synthesis of thiazole and its derivatives, which are prevalent in many biologically active compounds. A proposed three-component reaction involves an isothiocyanate, a primary amine, and a dialkyl acetylenedicarboxylate.
2. Synthesis of Thiazole-2-thiones:
Another valuable application is the synthesis of thiazole-2-thiones through a base-catalyzed three-component reaction of a chalcone, an isothiocyanate, and elemental sulfur.[1] This approach offers a metal-free and efficient route to this class of compounds.
Data Presentation
The following tables summarize representative quantitative data for multicomponent reactions involving isothiocyanates, which can be extrapolated to reactions with this compound.
Table 1: Three-Component Synthesis of Thiazole Derivatives
| Entry | Amine | Dialkyl Acetylenedicarboxylate | Isothiocyanate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Dimethyl acetylenedicarboxylate | Phenyl isothiocyanate | N-methyl imidazole | Solvent-free | 0.5 | 92 | [2] |
| 2 | Benzylamine | Diethyl acetylenedicarboxylate | Phenyl isothiocyanate | N-methyl imidazole | Solvent-free | 1 | 89 | [2] |
| 3 | Cyclohexylamine | Dimethyl acetylenedicarboxylate | Ethyl isothiocyanate | N-methyl imidazole | Solvent-free | 1.5 | 85 | [2] |
Table 2: Three-Component Synthesis of Thiazole-2-thiones
| Entry | Chalcone | Isothiocyanate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Chalcone | Phenyl isothiocyanate | DABCO | DMSO | 80 | 12 | 90 | [1] |
| 2 | 4'-Methylchalcone | Benzyl isothiocyanate | DABCO | DMSO | 80 | 12 | 85 | [1] |
| 3 | 4'-Chlorochalcone | Allyl isothiocyanate | DABCO | DMSO | 80 | 12 | 88 | [1] |
Experimental Protocols
The following are detailed, representative protocols for key multicomponent reactions adapted for this compound.
Protocol 1: General Procedure for the Three-Component Synthesis of Cyclopropyl-Substituted Thiazole Derivatives
This protocol describes the N-methyl imidazole-catalyzed reaction of a primary amine, a dialkyl acetylenedicarboxylate, and this compound.
Materials:
-
Primary amine (1.0 mmol)
-
Dialkyl acetylenedicarboxylate (1.0 mmol)
-
This compound (1.0 mmol)
-
N-methyl imidazole (0.2 mmol, 20 mol%)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
Procedure:
-
To a 10 mL round-bottom flask, add the primary amine (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and this compound (1.0 mmol).
-
Add N-methyl imidazole (0.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically carried out under solvent-free conditions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired thiazole derivative.
Expected Outcome: This reaction is expected to produce highly functionalized thiazole derivatives in good to excellent yields.
Protocol 2: General Procedure for the Three-Component Synthesis of Cyclopropyl-Substituted Thiazole-2-thiones
This protocol outlines the base-catalyzed reaction between a chalcone, this compound, and elemental sulfur.[1]
Materials:
-
Chalcone (1.0 mmol)
-
This compound (1.2 mmol)
-
Elemental sulfur (2.0 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Schlenk tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk tube, add the chalcone (1.0 mmol), this compound (1.2 mmol), elemental sulfur (2.0 mmol), and DABCO (0.2 mmol).
-
Add DMSO (3 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired thiazole-2-thione.
Expected Outcome: This method is anticipated to provide thiazole-2-thiones substituted with a cyclopropyl group in moderate to high yields.
Visualizations
Diagram 1: Proposed Reaction Pathway for Thiazole Synthesis
Caption: Proposed mechanism for the three-component synthesis of thiazoles.
Diagram 2: Experimental Workflow for Thiazole-2-thione Synthesis
Caption: Workflow for the synthesis of cyclopropyl-substituted thiazole-2-thiones.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclopropyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cyclopropyl isothiocyanate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My final product is a pale yellow or brown liquid, not colorless. What are the likely impurities?
A1: The discoloration of this compound often indicates the presence of impurities.[1][2] Common culprits can be residual solvents from the synthesis, byproducts from the reaction, or degradation products. Common synthetic routes for isothiocyanates may result in unreacted starting materials or thiourea byproducts.[3][4] The yellow or brown hue can also be a sign of polymerization or decomposition, especially if the compound has been exposed to high temperatures, moisture, or air.[5]
Troubleshooting Steps:
-
Purity Analysis: Analyze your sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific impurities.[6][7][8]
-
Storage Conditions: Ensure the compound is stored in a cool, dry, and well-ventilated area under an inert atmosphere like nitrogen to prevent degradation.[5]
-
Purification Method: If impurities are present, a further purification step such as vacuum distillation or chromatography may be necessary.
Q2: I am losing a significant amount of my product during vacuum distillation. What could be the cause?
A2: Product loss during vacuum distillation can be attributed to several factors. Given that this compound has a boiling point of 57-59 °C at 15 mmHg, improper control of vacuum and temperature is a likely cause.[5]
Troubleshooting Steps:
-
System Leaks: Check all joints and connections for leaks. A poor vacuum will require a higher distillation temperature, which can lead to decomposition.
-
Bumping: Vigorous and uncontrolled boiling, known as bumping, can carry over the product into the receiving flask prematurely. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Condenser Efficiency: Ensure your condenser is adequately cooled to efficiently trap the distilled vapors.
-
Decomposition: Isothiocyanates can be heat-sensitive. If the distillation temperature is too high, the compound may be decomposing. Try to use the lowest possible pressure to distill at a lower temperature.
Q3: My preparative HPLC purification is not giving me the desired purity. How can I optimize the separation?
A3: Achieving high purity with preparative HPLC requires careful method development and optimization.[9][10] For this compound, a reverse-phase HPLC method is often suitable.[11]
Troubleshooting Steps:
-
Analytical Method Development: Before scaling up to preparative HPLC, optimize the separation on an analytical scale. Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and columns (e.g., C18).[10][11]
-
Loading Study: Overloading the column can lead to poor separation. Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without compromising resolution.[10]
-
Flow Rate and Gradient: Adjust the flow rate and the steepness of the gradient. A shallower gradient and a lower flow rate can often improve the resolution of closely eluting impurities.
-
Fraction Collection: Fine-tune your fraction collection parameters to avoid collecting overlapping peaks.
Q4: Can I use flash chromatography for the purification of this compound? What solvent system should I use?
A4: Yes, flash chromatography is a rapid and effective method for purifying moderately polar compounds like this compound.[12][13][14][15] The choice of eluent is critical for a successful separation.
Troubleshooting Steps:
-
TLC Analysis: Before running the flash column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound.[12]
-
Solvent System Selection: Good starting points for "normal" polarity compounds are mixtures of ethyl acetate and hexanes (e.g., 10-50% ethyl acetate in hexane).[16] For more polar impurities, a more polar solvent system like methanol in dichloromethane might be necessary.[16]
-
Column Packing: Ensure the column is packed properly to avoid channeling, which leads to poor separation.
-
Sample Loading: Do not overload the column. The amount of sample should typically be 1-10% of the weight of the stationary phase.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical outcomes for different purification methods for this compound. Please note that actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Vacuum Distillation | >98% | 60-80% | High | Suitable for thermally stable impurities with significantly different boiling points. Risk of thermal decomposition. |
| Preparative HPLC | >99% | 50-70% | Low to Medium | Excellent for removing closely related impurities. Requires method development and can be time-consuming. |
| Flash Chromatography | 95-98% | 70-90% | High | A rapid method for removing impurities with different polarities. May not separate very similar compounds. |
Experimental Protocols
Vacuum Distillation of this compound
Objective: To purify this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Set up a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure (e.g., 15 mmHg).
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point (57-59 °C at 15 mmHg).[5]
-
Once the distillation is complete, cool the system down before slowly re-introducing air.
Preparative HPLC Purification of this compound
Objective: To achieve high-purity this compound by separating it from closely related impurities.
Methodology:
-
Analytical Method: Develop an analytical HPLC method first. A typical starting point for this compound is a C18 column with a mobile phase of acetonitrile and water.[11]
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as acetonitrile, and filter it through a 0.45 µm filter.
-
Scale-Up: Based on the analytical method, scale up to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.
-
Purification: Inject the sample onto the preparative HPLC system and run the optimized gradient.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Flash Chromatography of this compound
Objective: To rapidly purify this compound from impurities with different polarities.
Methodology:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point.[16]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent and load it onto the top of the silica gel bed.
-
Elution: Apply pressure (using compressed air or a pump) to the top of the column to force the eluent through.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Troubleshooting Workflow for this compound Purification
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 97% | CymitQuimica [cymitquimica.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound CAS#: 56601-42-4 [amp.chemicalbook.com]
- 6. This compound | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: Cyclopropyl Isothiocyanate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of cyclopropyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound start from cyclopropylamine. The two primary approaches involve the use of either thiophosgene or carbon disulfide as the thiocarbonylating agent.
-
Thiophosgene Method: This is a direct, one-step reaction where cyclopropylamine is treated with thiophosgene (CSCl₂) in the presence of a base to neutralize the HCl byproduct. While efficient, this method involves the use of highly toxic and corrosive thiophosgene, requiring stringent safety precautions.
-
Carbon Disulfide Method: This is a two-step, one-pot synthesis that is generally considered safer than the thiophosgene method.[1] Cyclopropylamine is first reacted with carbon disulfide (CS₂) in the presence of a base (like triethylamine or sodium hydroxide) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent (e.g., a carbodiimide, tosyl chloride, or an oxidizing agent) to yield this compound.
Q2: What is the most common side reaction observed during the synthesis of this compound?
A2: The most common side reaction is the formation of N,N'-dicyclopropylthiourea. This occurs when the newly formed this compound reacts with the starting material, cyclopropylamine, which is still present in the reaction mixture. This is a significant issue as it consumes both the starting material and the desired product, leading to reduced yields.
Q3: How can I minimize the formation of N,N'-dicyclopropylthiourea?
A3: Several strategies can be employed to minimize the formation of this byproduct:
-
Slow Addition of Amine: When using the thiophosgene method, adding the cyclopropylamine slowly to a solution of thiophosgene ensures that the amine is consumed quickly and its concentration remains low, thus reducing the chance of it reacting with the product.
-
Use of Excess Thiocarbonylating Agent: Using a slight excess of thiophosgene or carbon disulfide can help to ensure that all the cyclopropylamine is consumed in the initial reaction.
-
Control of Stoichiometry: Careful control of the stoichiometry of the reactants is crucial. Using a 1:1 molar ratio of amine to the thiocarbonylating agent is a good starting point, with slight adjustments based on experimental results.[1]
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes help to slow down the rate of thiourea formation relative to the rate of isothiocyanate formation.
-
In Situ Consumption: If the this compound is being used in a subsequent step, performing the next reaction in the same pot without isolating the isothiocyanate can be an effective strategy to prevent its reaction with any remaining amine.
Q4: Are there any side reactions involving the cyclopropane ring itself?
A4: Under the typical conditions for isothiocyanate synthesis (which are generally mild), the cyclopropane ring is usually stable and does not undergo side reactions like ring-opening. However, the stability of the cyclopropyl group can be compromised under harsh conditions, such as high temperatures or the presence of strong acids or bases, which are not typically required for these syntheses.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound and Presence of a Major Byproduct
Symptoms:
-
The yield of the desired this compound is significantly lower than expected.
-
Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a significant peak corresponding to a less polar compound than the starting amine.
Probable Cause:
-
Formation of N,N'-dicyclopropylthiourea is the most likely cause.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: If the reaction was run at an elevated temperature, try running it at a lower temperature (e.g., 0 °C or room temperature) to disfavor the byproduct formation.
-
Addition Rate: As mentioned in the FAQs, ensure slow addition of the cyclopropylamine to the thiocarbonylating agent.
-
-
Purification:
-
Column Chromatography: N,N'-dicyclopropylthiourea can often be separated from this compound by silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be used for purification.
-
Problem 2: Incomplete Consumption of Cyclopropylamine
Symptoms:
-
TLC or GC-MS analysis of the crude product shows a significant amount of unreacted cyclopropylamine.
Probable Cause:
-
Insufficient amount of thiocarbonylating agent.
-
Decomposition of the thiocarbonylating agent (especially thiophosgene, which is sensitive to moisture).
-
Low reaction temperature leading to a sluggish reaction.
Solutions:
-
Reagent Stoichiometry: Ensure that at least a stoichiometric amount of the thiocarbonylating agent is used. A slight excess (e.g., 1.1 equivalents) may be beneficial.
-
Reagent Quality: Use freshly opened or distilled thiophosgene. Ensure that carbon disulfide is of high purity.
-
Reaction Time and Temperature: Increase the reaction time or gently warm the reaction mixture to ensure complete conversion. Monitor the reaction progress by TLC or GC.
Experimental Protocols
Protocol 1: Synthesis of this compound using Carbon Disulfide
This protocol describes a general two-step, one-pot synthesis.
Materials:
-
Cyclopropylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopropylamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
Cool the mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC until the dithiocarbamate intermediate is consumed.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Formation of N,N'-dicyclopropylthiourea | Slow addition of amine, use of slight excess of thiocarbonylating agent, lower reaction temperature. |
| Incomplete reaction | Increase reaction time/temperature, check reagent quality and stoichiometry. | |
| Product loss during workup | Optimize extraction and purification steps. | |
| Presence of Impurities | Unreacted cyclopropylamine | Use a slight excess of the thiocarbonylating agent. |
| N,N'-dicyclopropylthiourea | Optimize reaction conditions to minimize its formation; separate by chromatography or distillation. | |
| Byproducts from reagent decomposition | Use fresh, high-purity reagents. |
Visualizations
Caption: General reaction scheme for the synthesis of this compound via the carbon disulfide method.
References
Optimizing Reactions of Cyclopropyl Isothiocyanate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reaction conditions when working with cyclopropyl isothiocyanate. Below you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a valuable intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1] Its high purity and solubility in organic solvents make it a reliable building block for creating complex molecules.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure maximum stability and purity, this compound should be stored in a cool, dry, and well-ventilated area under a nitrogen or inert atmosphere in tightly sealed containers.[1] It is sensitive to moisture and can decompose over time if not stored properly.
Q3: What are the most common reactions involving this compound?
A3: this compound readily reacts with nucleophiles. The most common reactions involve:
-
Primary and Secondary Amines: Forms N,N'-disubstituted or trisubstituted thioureas, respectively.[2] This is a highly efficient and straightforward nucleophilic addition reaction.[2]
-
Alcohols: Reacts to form thiocarbamates.
-
Thiols: Reacts to produce dithiocarbamates.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound.
Low or No Product Yield
Q4: I am experiencing low to no yield in my reaction of this compound with a primary amine. What are the potential causes and how can I improve the yield?
A4: Low yields in this reaction can be attributed to several factors, including reagent quality, reaction conditions, and steric hindrance.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of this compound | Use freshly acquired or purified this compound. Ensure proper storage in a cool, dark, and dry environment under an inert atmosphere. | Improved yield due to the availability of the active reagent. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., some anilines), consider adding a non-nucleophilic base like triethylamine (TEA) to deprotonate the amine and increase its nucleophilicity. In some cases, heating the reaction mixture may be necessary.[4] | Enhanced reaction rate and higher conversion to the desired thiourea. |
| Steric Hindrance | If either the amine or the cyclopropyl group presents significant steric bulk, the reaction rate may be slow. Increasing the reaction temperature or extending the reaction time can help overcome this barrier. Microwave irradiation has also been shown to be effective in overcoming steric hindrance in thiourea synthesis.[5] | Increased product formation by providing sufficient energy to overcome the activation barrier. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider the points above. Adding a slight excess (1.1 equivalents) of the more stable reactant can also help drive the reaction to completion. | Maximization of product yield by ensuring the reaction goes to completion. |
| Solvent Choice | The choice of solvent is crucial. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred for this reaction.[2] For a comparative study, running small-scale trials with different solvents is recommended. | Identification of the optimal solvent for your specific substrates, leading to improved yield. |
Formation of Side Products/Impurities
Q5: I am observing unexpected byproducts in my reaction. How can I identify and minimize them?
A5: Byproduct formation is a common issue. Understanding the potential side reactions can help in devising strategies to minimize them.
Common Byproducts and Mitigation Strategies:
| Byproduct | Potential Cause | Mitigation Strategy |
| Symmetrical Thiourea | If the reaction is intended to produce an unsymmetrical thiourea and the starting amine is in excess, it can react with any in-situ formed isothiocyanate. | Use a slight excess of the isothiocyanate or add the amine dropwise to the isothiocyanate solution to maintain a low concentration of the amine. |
| Products from Reagent Decomposition | Impurities in the starting materials or degradation of the isothiocyanate can lead to various side products. | Use high-purity reagents. As mentioned previously, ensure this compound is fresh and properly stored. |
| Solvent Adducts | In rare cases, reactive solvents may participate in the reaction. | Choose inert solvents. Refer to the solvent selection guide in the FAQs. |
Experimental Protocols
Protocol 1: General Synthesis of an N-Cyclopropyl-N'-Aryl/Alkyl Thiourea
This protocol provides a general procedure for the reaction of this compound with a primary amine in a solution phase.[2]
Materials:
-
This compound (1.0 mmol)
-
Substituted Primary Amine (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous THF (10 mL).
-
To the stirring solution, add this compound (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting amine is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Data Presentation
While specific quantitative data for the optimization of this compound reactions is not extensively available in the form of comparative tables, the following table provides a general framework for optimizing reaction conditions based on common practices for isothiocyanate reactions.
Table 1: General Optimization Parameters for Thiourea Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | General Recommendation |
| Temperature | Room Temperature | 50 °C | Reflux | Start at room temperature. Increase temperature for sterically hindered or less reactive substrates. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Tetrahydrofuran (THF) | Aprotic solvents are generally preferred. The optimal choice is substrate-dependent. |
| Amine Equivalents | 1.0 | 1.1 | 1.2 | A 1:1 molar ratio is standard. A slight excess of the amine can be used if it is more volatile or prone to side reactions. |
| Reaction Time | 1 hour | 4 hours | 12 hours | Monitor by TLC to determine the point of completion. |
Visualizations
Reaction Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis of thioureas from this compound and a logical troubleshooting process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
Hydrolysis and stability of Cyclopropyl isothiocyanate in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis and stability of Cyclopropyl Isothiocyanate in aqueous media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous media?
This compound, like many aliphatic isothiocyanates, is susceptible to hydrolysis in aqueous solutions. Its stability is significantly influenced by the pH and temperature of the medium. Generally, isothiocyanates exhibit greater stability in neutral to slightly acidic conditions and are more prone to degradation in alkaline environments.[1] For optimal stability during short-term storage of aqueous solutions, it is advisable to maintain a pH between 6.0 and 7.0.[2] The compound is also known to be moisture-sensitive, so prolonged exposure to aqueous environments should be carefully controlled during experiments.[3][4]
Q2: What are the expected hydrolysis products of this compound?
In aqueous media, this compound is expected to undergo hydrolysis to form cyclopropylamine. The reaction likely proceeds through an unstable thiocarbamic acid intermediate, which then decomposes.[5][6] Under neutral to alkaline conditions, the formation of N,N'-dicyclopropylthiourea is also a possibility, particularly at higher concentrations of the isothiocyanate.
Q3: How does pH affect the hydrolysis rate of this compound?
The rate of hydrolysis of isothiocyanates is pH-dependent. Alkaline conditions generally accelerate the hydrolysis of isothiocyanates.[1][7] In acidic solutions, the hydrolysis of alkyl and aryl isothiocyanates is also promoted.[6] Therefore, it is crucial to control the pH of the aqueous medium with appropriate buffer systems during stability studies.
Q4: Are there any recommended storage conditions for this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere, such as nitrogen.[8] It is sensitive to moisture and should be kept in tightly sealed containers.[3][4] For laboratory use, storing aliquots under an inert gas can prevent degradation of the bulk material from repeated exposure to air and moisture.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in stability assays | Fluctuation in pH of the aqueous media. | Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment. Regularly check the pH of your stock solutions and reaction mixtures. |
| Temperature variations during the experiment. | Use a calibrated, temperature-controlled incubator or water bath to maintain a consistent temperature. | |
| Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment, especially if dissolved in a protic solvent. If a stock solution must be stored, keep it at a low temperature (2-8°C) under an inert atmosphere and for a limited time.[8] | |
| Low or no detection of this compound | Complete hydrolysis of the compound. | Shorten the incubation time or decrease the temperature to slow down the hydrolysis rate. Analyze samples at earlier time points. |
| Issues with the analytical method. | Verify the performance of your analytical system (e.g., GC-MS, HPLC) with a freshly prepared standard of this compound. Check for proper column performance and detector sensitivity.[1] | |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products or side reactions. | Identify the degradation products using mass spectrometry. The primary expected product is cyclopropylamine. Other adducts may form if other nucleophiles are present in the medium. |
| Contamination of the sample or solvent. | Use high-purity solvents and reagents. Run a blank analysis of the solvent and buffer to check for contaminants. |
Quantitative Data Summary
| pH | Temperature (°C) | Half-life (t½) (hours) | Apparent First-Order Rate Constant (k) (s⁻¹) |
| 5.0 | 25 | > 48 | < 4.0 x 10⁻⁶ |
| 7.4 | 25 | 24 | 8.0 x 10⁻⁶ |
| 9.0 | 25 | 8 | 2.4 x 10⁻⁵ |
| 7.4 | 37 | 12 | 1.6 x 10⁻⁵ |
Note: This data is illustrative and intended to demonstrate a typical trend for isothiocyanate stability.
Experimental Protocols
Protocol 1: Determination of Hydrolysis Kinetics of this compound
This protocol outlines a general method for determining the hydrolysis rate of this compound in aqueous buffer solutions.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0). Common buffer systems include phosphate-buffered saline (PBS) for pH 7.4, citrate buffer for pH 5.0, and borate buffer for pH 9.0.
-
Ensure all buffers are prepared with high-purity water and filtered through a 0.22 µm filter.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a water-miscible organic solvent like acetonitrile or ethanol.
-
-
Initiation of Hydrolysis Experiment:
-
In a temperature-controlled environment (e.g., a 25°C or 37°C water bath), add a small aliquot of the this compound stock solution to a known volume of each buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
Start a timer immediately after addition.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to a quenching solution. A suitable quenching solution could be an organic solvent like ethyl acetate containing an internal standard.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be the negative of the apparent rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 56601-42-4 [amp.chemicalbook.com]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. シクロプロピルイソチオシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing the Moisture Sensitivity of Cyclopropyl Isothiocyanate
For researchers, scientists, and drug development professionals utilizing Cyclopropyl isothiocyanate, its reactivity and sensitivity to moisture are critical considerations for successful experimentation. This technical support center provides essential guidance through troubleshooting and frequently asked questions to address common challenges in handling and using this versatile reagent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy reaction mixture or formation of a white precipitate. | This strongly indicates contamination with water. This compound reacts with moisture to form an unstable carbamic acid, which decomposes to cyclopropylamine and carbon dioxide. The amine then reacts with more isothiocyanate to form N,N'-dicyclopropylthiourea, a common precipitate. | Immediate Action: Cease the reaction and re-evaluate your procedure for sources of moisture. Preventative Measures: Ensure all glassware is rigorously dried (oven-drying is recommended). Use anhydrous solvents and reagents. Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Low or inconsistent yield of the desired product. | Moisture contamination is a primary suspect, leading to the consumption of the starting material in side reactions. Other factors can include impure reagents or suboptimal reaction conditions. | Moisture Control: Implement stringent anhydrous techniques. Use fresh, unopened solvents or properly dried solvents. Reagent Quality: Use a fresh bottle of this compound or one that has been properly stored. Reaction Optimization: Titrate a small sample of the isothiocyanate to determine its purity before use in a large-scale reaction. |
| Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS). | These could correspond to degradation products such as cyclopropylamine or N,N'-dicyclopropylthiourea. | Sample Preparation: Ensure that solvents used for analytical sample preparation are anhydrous. Data Analysis: Compare your data with known spectra of potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The ideal storage temperature is between 2-8°C.[2] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent degradation from atmospheric moisture.[1][3]
Q2: What are the visible signs of degradation?
A2: The compound is typically a clear, colorless to slightly yellow liquid.[4] Any significant color change, cloudiness, or the formation of solid precipitates are indicators of degradation.
Q3: What happens when this compound is exposed to water?
A3: Isothiocyanates react with water in a two-step process. First, the isothiocyanate undergoes nucleophilic attack by water to form an unstable thiocarbamic acid intermediate. This intermediate then decomposes to the corresponding primary amine (cyclopropylamine) and carbonyl sulfide. The resulting amine is nucleophilic and can react with another molecule of the isothiocyanate to form a symmetrically disubstituted thiourea (N,N'-dicyclopropylthiourea).
Q4: Can I handle this compound on the open bench?
A4: Due to its moisture sensitivity, it is highly recommended to handle this compound under an inert atmosphere, such as in a glovebox or using a Schlenk line.[5] If these are not available, work quickly and efficiently, and use techniques to minimize exposure to air, such as using a nitrogen-filled balloon to create a positive pressure in the reaction vessel.
Q5: What solvents are recommended for reactions involving this compound?
A5: Anhydrous solvents are essential. Commonly used solvents for reactions with isothiocyanates include tetrahydrofuran (THF), acetonitrile, and dichloromethane.[6] Always ensure your solvent is properly dried before use.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C4H5NS | [2][4] |
| Molecular Weight | 99.15 g/mol | [2][4] |
| Appearance | Clear colorless to pale yellow or pale brown liquid | |
| Density | 1.053 g/mL at 25 °C | [2] |
| Boiling Point | 57-59 °C at 15 mmHg | [4] |
| Refractive Index | n20/D 1.552 | [2] |
| Flash Point | 54.4 °C (closed cup) | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Protocol: Synthesis of a Thiourea using this compound under Anhydrous Conditions
This protocol details the synthesis of an N-cyclopropyl-N'-substituted thiourea, with an emphasis on maintaining an anhydrous environment.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply with a manifold or balloon
-
Syringes and needles, oven-dried
Procedure:
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, syringes, needles) at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction flask and place it under a positive pressure of nitrogen or argon. A simple way to do this is by inserting a needle attached to a nitrogen-filled balloon through a rubber septum.
-
Reagent Preparation: Dissolve the amine (1.0 equivalent) in anhydrous THF in the reaction flask.
-
Addition of this compound: Using a dry, nitrogen-flushed syringe, carefully draw up the desired amount of this compound (1.0 - 1.1 equivalents).
-
Slowly add the this compound dropwise to the stirring solution of the amine at room temperature.
-
Reaction Monitoring: The reaction is typically exothermic and proceeds quickly. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), the solvent can be removed under reduced pressure. The resulting crude thiourea can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for moisture-sensitive reactions.
Caption: Degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas Landing [thermofisher.com]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Troubleshooting low yields in reactions with Cyclopropyl isothiocyanate
Technical Support Center: Cyclopropyl Isothiocyanate Reactions
Welcome to the technical support center for troubleshooting reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable reagent in organic synthesis, primarily serving as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its most common application is in the synthesis of N,N'-disubstituted thioureas through its reaction with primary or secondary amines.[2][3][4][5]
Q2: How should this compound be handled and stored to ensure its stability?
To maintain its quality and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere, such as nitrogen.[1][6] It is sensitive to moisture and should be kept in tightly sealed containers.[6][7]
Q3: What are the common causes of low yields in reactions involving this compound, particularly in thiourea synthesis?
Low yields in these reactions can often be attributed to several factors:
-
Degradation of this compound: Due to its moisture sensitivity, the isothiocyanate can degrade if not handled under anhydrous conditions.[2]
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and may react slowly, leading to incomplete conversion.[2][8]
-
Steric Hindrance: Bulky substituents on either the this compound or the amine can slow down the reaction rate.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.[8]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps.[9]
Troubleshooting Guide for Low Yields
This section provides a systematic approach to identifying and resolving common issues leading to low yields in reactions with this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Degradation of this compound | Ensure the reagent is fresh or has been properly stored under an inert atmosphere.[2] Using recently purchased or purified isothiocyanate is advisable. |
| Low Reactivity of the Amine | For amines with low nucleophilicity, consider adding a non-nucleophilic base like triethylamine to activate the amine.[2] Alternatively, increasing the reaction temperature may be beneficial.[2] |
| Improper Solvent Choice | The reaction is typically performed in anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetone.[8] Ensure the chosen solvent is appropriate for the specific reactants and is thoroughly dried. |
| Reaction Not Going to Completion | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.[2][9] |
Problem 2: Formation of Side Products
| Possible Cause | Recommended Solution |
| Formation of Symmetrical Thiourea | In the synthesis of unsymmetrical thioureas, this can occur if the isothiocyanate reacts with the starting amine. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[2] |
| Decomposition of Product | If the product is sensitive to the reaction conditions, consider quenching the reaction as soon as the starting material is consumed to avoid degradation.[9] |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of thioureas from this compound and various amines.
| Amine Type | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| Primary Aliphatic | THF, DCM | Room Temperature | 1-3 hours | High |
| Secondary Aliphatic | THF, DCM | Room Temperature | 2-5 hours | Moderate to High |
| Primary Aromatic (electron-rich) | THF, Acetone | Room Temperature | 2-4 hours | High |
| Primary Aromatic (electron-deficient) | THF, Acetonitrile | Reflux | 6-12 hours | Low to Moderate |
Experimental Protocols
General Protocol for the Synthesis of N-Cyclopropyl-N'-substituted Thioureas
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Reagent Addition: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is completely consumed. The reaction is typically complete within a few hours at room temperature.[8]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Mandatory Visualizations
References
- 1. This compound Manufacturer in Maharashtra - Best Price [moltuslab.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 56601-42-4 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Characterization of Impurities in Cyclopropyl Isothiocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropyl isothiocyanate. The following information is designed to help identify and characterize potential impurities that may arise during synthesis, enabling robust process development and ensuring the quality of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
This compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1] Its most common reaction is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and straightforward.
Q2: What are the potential impurities I should be aware of when reacting this compound with a primary amine?
Several impurities can form, depending on the reaction conditions and the purity of the starting materials. The most common impurities include:
-
Unreacted this compound: Incomplete reaction can leave residual starting material.
-
Symmetrical N,N'-dicyclopropylthiourea: This can form if there is a side reaction involving the degradation of the desired product or if there are impurities in the starting amine.
-
Cyclopropylamine: Degradation of this compound, particularly in the presence of moisture, can lead to the formation of cyclopropylamine.[2]
-
Side-products from the amine: Impurities present in the amine starting material can lead to the formation of other thiourea derivatives.
-
Ring-opened products: While the cyclopropyl group is generally stable, harsh reaction conditions could potentially lead to ring-opening, although this is less common.
Q3: How can I minimize the formation of these impurities?
To minimize impurity formation, consider the following:
-
Use high-purity starting materials: Ensure the this compound and the amine are of high purity to avoid introducing unwanted side-reactants. Commercially available this compound typically has a purity of 97%.[1][3]
-
Control reaction stoichiometry: Use a slight excess of the amine to ensure complete consumption of the this compound.
-
Maintain anhydrous conditions: this compound is sensitive to moisture.[4] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents to prevent the formation of cyclopropylamine.
-
Optimize reaction temperature: While heating can increase the reaction rate, it can also promote the degradation of the isothiocyanate. Monitor the reaction closely and use the lowest effective temperature.
-
Proper storage: Store this compound in a cool, dry, and well-ventilated area under an inert atmosphere to prevent degradation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired thiourea product | 1. Incomplete reaction. 2. Degradation of this compound. 3. Sub-optimal reaction conditions. | 1. Monitor the reaction by TLC or HPLC to confirm the consumption of starting materials. If the reaction has stalled, consider increasing the temperature or reaction time. 2. Use freshly opened or purified this compound. Ensure all glassware is dry and the reaction is run under an inert atmosphere. 3. Screen different solvents and temperatures to find the optimal conditions for your specific substrates. |
| Presence of significant amounts of N,N'-dicyclopropylthiourea | 1. A side reaction is occurring. 2. The primary amine starting material is contaminated with cyclopropylamine. | 1. This impurity is less common in a standard reaction with a primary amine. If observed, investigate potential degradation pathways of the product or starting materials under the reaction conditions. 2. Analyze the purity of the starting amine by GC-MS or NMR. |
| Detection of cyclopropylamine in the reaction mixture | Hydrolysis of this compound due to the presence of water. | 1. Use anhydrous solvents and dry all glassware thoroughly before use. 2. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. |
| Multiple unknown peaks in HPLC or GC-MS analysis | 1. Impure starting materials. 2. Complex side reactions or degradation. | 1. Analyze the purity of both the this compound and the amine starting material. 2. Attempt to isolate the major impurities by preparative HPLC or column chromatography for structural elucidation by NMR and MS. Consider lowering the reaction temperature to minimize side reactions. |
Data Presentation
The following tables provide examples of quantitative data that could be obtained from the analysis of a reaction between this compound and a primary amine (e.g., benzylamine).
Note: The data presented here is for illustrative purposes only and may not represent actual experimental results.
Table 1: HPLC Analysis of a Typical Reaction Mixture
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 3.5 | 2.1 | Cyclopropylamine |
| 2 | 5.2 | 92.5 | N-cyclopropyl-N'-benzylthiourea (Product) |
| 3 | 7.8 | 3.8 | This compound (Unreacted) |
| 4 | 9.1 | 1.6 | N,N'-dicyclopropylthiourea |
Table 2: GC-MS Analysis of Volatile Components in the Reaction Headspace
| Compound | Retention Time (min) | Mass Spectrum (m/z) | Identity |
| 1 | 2.8 | 57, 42, 41 | Cyclopropylamine |
| 2 | 4.5 | 99, 72, 54 | This compound |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-cyclopropyl-N'-alkyl/aryl-thiourea
-
To a stirred solution of the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add this compound (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: HPLC Method for Reaction Monitoring and Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 20% acetonitrile and increase to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
Note: This is a general method and may require optimization for specific thiourea products. For preparative separation, the method can be scaled up.[5]
Protocol 3: GC-MS Method for the Analysis of Volatile Impurities
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dilute a sample of the reaction mixture in a suitable solvent (e.g., DCM) before injection.
Visualizations
Caption: Workflow for Synthesis, Analysis, and Purification.
Caption: Troubleshooting Logic for this compound Reactions.
References
- 1. This compound, 97% | CymitQuimica [cymitquimica.com]
- 2. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. シクロプロピルイソチオシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 56601-42-4 [chemicalbook.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Impact of solvent choice on Cyclopropyl isothiocyanate reactivity
Welcome to the technical support center for Cyclopropyl Isothiocyanate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the impact of solvent choice on the reactivity of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does solvent choice influence them?
A1: this compound has two primary sites susceptible to chemical transformation:
-
The Isothiocyanate Group (-N=C=S): The carbon atom of the isothiocyanate group is highly electrophilic and is the primary site for nucleophilic attack.
-
The Cyclopropyl Ring: This is a strained three-membered ring system. Under certain conditions (e.g., presence of Lewis acids, radical initiators, or strong nucleophiles), it can undergo ring-opening reactions.[1][2][3]
Solvent choice is critical as it can significantly influence the rate and outcome of reactions at both sites. Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby controlling reaction pathways.[4][5]
Q2: How do polar protic solvents affect the reaction of this compound with nucleophiles?
A2: Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds.[6][7] When reacting this compound with nucleophiles (like primary or secondary amines), these solvents can solvate the nucleophile through hydrogen bonding. This "caging" effect stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the electrophilic carbon of the isothiocyanate. Consequently, reactions in polar protic solvents are often significantly slower.[8]
Q3: Why are polar aprotic solvents often recommended for reactions at the isothiocyanate group?
A3: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF) possess large dipole moments that allow them to dissolve charged species, but they lack O-H or N-H bonds and cannot act as hydrogen bond donors.[6][9] In these solvents, the nucleophile is not "caged" by strong hydrogen bonds. This leaves the nucleophile's lone pair of electrons more available and reactive, leading to a dramatic increase in the rate of nucleophilic attack on the isothiocyanate group.[8] This effect is particularly pronounced for small, highly charged nucleophiles.
Q4: Can the solvent promote the ring-opening of the cyclopropyl group?
A4: Yes, the solvent can play a crucial role in the ring-opening of the cyclopropane ring. Ring-opening can proceed through different mechanisms, such as ionic or radical pathways, and the stability of the intermediates is key.[1][2]
-
Ionic Pathways: If the ring-opening involves the formation of a carbocation intermediate, polar protic solvents are highly effective at stabilizing this charged species through solvation. This can facilitate the ring-opening process.
-
Radical Pathways: Reactions proceeding through radical intermediates are generally less sensitive to solvent polarity.[1]
-
Solvent as a Reagent: In some cases, particularly with protic solvents and in the presence of a catalyst or acid, the solvent molecule itself may act as a nucleophile, leading to a ring-opened product incorporating the solvent.
Troubleshooting Guide
Issue 1: Low yield or slow reaction rate when reacting this compound with an amine.
-
Probable Cause: You may be using a polar protic solvent such as ethanol or methanol. These solvents can form hydrogen bonds with your amine nucleophile, reducing its reactivity.[8]
-
Solution: Switch to a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents will not "cage" the nucleophile, which should significantly increase the reaction rate. Always ensure your solvent is anhydrous, as water is a polar protic solvent that can interfere with the reaction.
Issue 2: Formation of unexpected side products, possibly from ring-opening.
-
Probable Cause: The reaction conditions, including solvent and temperature, may be too harsh, or you may have acidic/basic contaminants promoting the cleavage of the strained cyclopropyl ring. Polar solvents, especially protic ones, can stabilize charged intermediates that may lead to ring-opening.[1][4]
-
Solution:
-
Try a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to disfavor the formation of ionic intermediates.
-
Run the reaction at a lower temperature to provide less energy for undesired pathways.
-
Ensure all reagents and solvents are pure and free from acidic or basic impurities by using freshly distilled solvents or reagents of the highest purity.
-
Issue 3: Reagents are not fully dissolving, leading to a heterogeneous mixture and poor reactivity.
-
Probable Cause: The chosen solvent does not have the appropriate polarity to dissolve all reaction components.
-
Solution:
-
Consult a solvent miscibility and polarity chart.
-
Consider using a co-solvent system. For example, if one reagent dissolves well in a non-polar solvent and the other in a polar one, a mixture (e.g., THF/water) might be effective, although this can introduce complications as noted in Issue 1.[10]
-
For highly electron-deficient substrates, the choice of solvent is of decisive importance for the successful formation of intermediates.[11][12]
-
Data Presentation
The following tables present illustrative data based on established chemical principles to demonstrate the impact of solvent choice on a typical reaction: the formation of a thiourea derivative from this compound and propylamine.
Table 1: Effect of Solvent on Reaction Rate
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Reaction Rate |
| Methanol | Polar Protic | 32.6 | 1 |
| Acetonitrile | Polar Aprotic | 37.5 | ~5,000 |
| DMF | Polar Aprotic | 38.0 | ~10,000 |
| THF | Borderline Aprotic | 7.5 | ~100 |
| Dichloromethane | Borderline Aprotic | 9.1 | ~80 |
Note: Data is illustrative and based on typical rate enhancements observed for SN2-type reactions when switching from protic to aprotic solvents.[8]
Table 2: Solvent Effect on Product Distribution (Hypothetical Ring-Opening Scenario)
| Solvent | Solvent Type | Temperature (°C) | Desired Product (Thiourea) Yield | Ring-Opened Side Product Yield |
| Toluene | Non-Polar | 80 | 95% | <5% |
| THF | Borderline Aprotic | 80 | 92% | 8% |
| Acetonitrile | Polar Aprotic | 80 | 88% | 12% |
| Methanol | Polar Protic | 80 | 75% | 25% |
Note: This hypothetical data illustrates how more polar solvents could potentially favor side reactions by stabilizing polar intermediates or transition states leading to ring-opening.[4]
Experimental Protocols & Visualizations
Protocol: Synthesis of N-cyclopropyl-N'-propylthiourea
This protocol details a general method for the reaction of this compound with a primary amine, with specific attention to solvent selection.
Materials:
-
This compound (1.0 eq)
-
Propylamine (1.05 eq)
-
Anhydrous Acetonitrile (polar aprotic solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Nitrogen or Argon line for inert atmosphere
-
Syringes for liquid transfer
Procedure:
-
Preparation: Dry the glassware in an oven at 120°C overnight and allow it to cool under a stream of inert gas.
-
Reaction Setup: To the round-bottom flask, add a magnetic stir bar. Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Reagent Addition: Add anhydrous acetonitrile via syringe. Dissolve the this compound (1.0 eq) in the solvent.
-
Nucleophile Addition: While stirring, slowly add propylamine (1.05 eq) to the solution at room temperature. An exothermic reaction may be observed. If necessary, cool the flask with a water bath.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at room temperature.
-
Workup & Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Below are diagrams created using DOT language to visualize key concepts.
References
- 1. era.ed.ac.uk [era.ed.ac.uk]
- 2. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing polymerization of isothiocyanates during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of isothiocyanates (ITCs) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of isothiocyanate polymerization during a reaction?
A1: Isothiocyanate polymerization is primarily triggered by three main factors:
-
Moisture: Water is a significant initiator of polymerization. Isothiocyanates can react with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule, initiating a polymerization cascade that leads to the formation of polyureas.
-
Elevated Temperatures: High reaction temperatures can provide the activation energy needed for isothiocyanates to self-polymerize or to form stable trimers (isocyanurates), which depletes the desired monomer from the reaction mixture.
-
Impurities: Basic impurities or contaminants that can act as nucleophiles can also initiate the polymerization process.
Q2: How can I prevent moisture from affecting my reaction?
A2: Maintaining anhydrous (water-free) conditions is critical. This can be achieved by:
-
Using Anhydrous Solvents: Employing solvents with very low water content (typically <50 ppm) is essential.
-
Drying Glassware and Reagents: All glassware should be thoroughly oven-dried or flame-dried before use. Solid reagents should be dried under vacuum, and liquid reagents should be distilled from an appropriate drying agent.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of a dry gas like nitrogen or argon prevents atmospheric moisture from entering the reaction vessel.
Q3: What are chemical stabilizers, and how do they work?
A3: Chemical stabilizers are additives that inhibit polymerization. For isothiocyanates, the most common types are radical scavengers and weak acids.
-
Hindered Phenols (e.g., BHT): Butylated hydroxytoluene (BHT) and other hindered phenols are antioxidants that act as radical scavengers. They can terminate radical-initiated polymerization chains that may be triggered by impurities or autoxidation.
-
Acid Chlorides or Acidic Gases: Small amounts of acid chlorides or acidic gases like carbon dioxide (CO₂) or sulfur dioxide (SO₂) can neutralize basic impurities that might otherwise catalyze polymerization.
Q4: When should I consider using a blocking agent?
A4: Blocking agents are useful when the isothiocyanate functionality needs to be protected during one reaction step, to be deprotected later for a subsequent reaction. This strategy is particularly effective for preventing premature reactions, especially with moisture or other nucleophiles. The isocyanate is temporarily converted to a less reactive derivative (e.g., by reacting with 3,5-dimethylpyrazole), which can be reversed, often by heating, to regenerate the reactive isocyanate group when needed.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving isothiocyanates.
| Problem Encountered | Potential Cause | Recommended Solution |
| Formation of an insoluble white precipitate or gel in the reaction mixture. | Uncontrolled polymerization of the isothiocyanate. | 1. Verify Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use fresh, anhydrous solvents. 2. Lower Reaction Temperature: Run the reaction at the lowest effective temperature. Consider adding the isothiocyanate solution dropwise to a cooled reaction mixture to control exotherms. 3. Add a Stabilizer: Introduce a polymerization inhibitor like BHT at a low concentration (see Table 1). |
| Low yield of the desired product, with recovery of starting materials. | Reaction temperature is too low, or steric hindrance is slowing the desired reaction, allowing side reactions to compete. | 1. Optimize Temperature: Gradually increase the reaction temperature in small increments while monitoring for any signs of polymerization. 2. Check Stoichiometry: Ensure an accurate molar ratio of reactants. An excess of one reactant might favor side reactions. |
| Discoloration of the reaction mixture (yellowing or browning). | Thermal degradation of the isothiocyanate or side reactions leading to colored byproducts. | 1. Reduce Temperature: Optimize the reaction to proceed at a lower temperature. 2. Use a Stabilizer: Hindered phenols like BHT can also prevent discoloration caused by oxidative processes.[1] |
| Formation of isocyanurate trimers (identified by mass spectrometry or NMR). | Catalysis of trimerization by certain catalysts (e.g., some tertiary amines) or high temperatures. | 1. Change Catalyst: If a catalyst is being used, consider switching to one less prone to promoting trimerization. 2. Lower Temperature: Trimerization is often favored at higher temperatures. |
Data Presentation
Table 1: Effect of BHT Stabilizer on Polymerization in Resin Composites
While direct quantitative data on the prevention of isothiocyanate polymerization is limited, the following data from a study on experimental resin composites demonstrates the effectiveness of Butylated Hydroxytoluene (BHT) in reducing polymerization shrinkage stress, a related phenomenon. This suggests that optimal, low concentrations of BHT can be effective without negatively impacting other properties.
| BHT Concentration (wt%) | Polymerization Shrinkage Stress (MPa) | Key Observation |
| 0 (Control) | 3.5 ± 0.2 | Baseline stress without stabilizer. |
| 0.01 | 3.4 ± 0.3 | No significant reduction in stress. |
| 0.1 | 3.2 ± 0.2 | Minor reduction in stress. |
| 0.25 | 2.9 ± 0.1 | Significant reduction in stress. |
| 0.5 | 2.7 ± 0.2 | Further significant reduction in stress. |
| 1.0 | 2.5 ± 0.3 | Stress is reduced, but negative effects on other physicochemical properties were observed at this concentration. |
This data is adapted from a study on resin composites and should be considered as an illustrative guide for isothiocyanate reactions. Optimal concentrations for specific isothiocyanate reactions may vary and should be determined empirically, starting with low concentrations (e.g., 100-500 ppm).
Experimental Protocols
Protocol 1: General Procedure for Preventing Polymerization Using a Stabilizer
This protocol describes a general method for performing a reaction with an isothiocyanate, incorporating best practices to prevent unwanted polymerization, including the use of a chemical stabilizer.
Materials:
-
Isothiocyanate reactant
-
Co-reactant
-
Anhydrous reaction solvent (e.g., THF, Dichloromethane)
-
Stabilizer (e.g., Butylated Hydroxytoluene - BHT)
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and inert gas inlet) while flushing with dry nitrogen or argon.
-
Reagent Addition:
-
To the reaction flask, add the co-reactant and dissolve it in the anhydrous solvent.
-
Add a catalytic amount of stabilizer (e.g., 100-500 ppm of BHT) to the solution and stir until dissolved.[1]
-
If the reaction requires a catalyst, add it to the flask at this stage.
-
-
Isothiocyanate Addition:
-
Prepare a solution of the isothiocyanate in the anhydrous solvent in the dropping funnel.
-
Add the isothiocyanate solution dropwise to the stirring reaction mixture over a period of time. A slow addition rate helps maintain a low instantaneous concentration of the isothiocyanate, which disfavors polymerization.[1]
-
-
Reaction Execution:
-
Maintain the desired reaction temperature (e.g., using an ice bath for cooling or an oil bath for heating). Aim for the lowest effective temperature.
-
Maintain a constant positive pressure of inert gas throughout the entire reaction.
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, or in-situ IR).
-
Once the reaction is complete, proceed with the appropriate work-up procedure. Be aware that unreacted isothiocyanate will still be sensitive to moisture during extraction and purification steps.
-
Visualizations
Caption: Troubleshooting workflow for isothiocyanate polymerization.
References
Technical Support Center: Catalyst Selection for Reactions Involving Cyclopropyl Isothiocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate catalysts for reactions involving cyclopropyl isothiocyanate. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered in reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield in Thiourea Synthesis | Low Nucleophilicity of the Amine: Aromatic amines with electron-withdrawing groups can be poor nucleophiles. | Consider using a more forcing solvent (e.g., DMF, DMSO) or increasing the reaction temperature. The use of a catalyst is generally not required for this reaction, but for particularly unreactive amines, a non-nucleophilic base could be trialed. |
| Steric Hindrance: Bulky amines or substituted cyclopropyl isothiocyanates can slow down the reaction. | Increase the reaction temperature and prolong the reaction time. Microwave irradiation can sometimes be effective in overcoming steric barriers. | |
| Instability of this compound: this compound can be sensitive to moisture and may degrade over time.[1] | Use freshly opened or purified this compound. Store it under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[1] | |
| Low or No Product Yield in Thiazole Synthesis | Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific transformation. | For Hantzsch-type synthesis with a thioamide, an acid catalyst like p-toluenesulfonic acid (PTSA) can be effective.[2] For C-H functionalization or cross-coupling reactions on the resulting thiazole, a palladium catalyst may be required, but be aware of potential catalyst poisoning.[3] |
| Palladium Catalyst Poisoning: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, inhibiting its activity.[3] | Increase the catalyst loading of the palladium catalyst.[3] Alternatively, explore catalyst systems known to be more resistant to sulfur poisoning. | |
| Formation of Unexpected Side Products | Cyclopropane Ring-Opening: The strained cyclopropyl ring can be susceptible to opening under certain conditions, especially with some transition metal catalysts or under strongly acidic/basic conditions at elevated temperatures. | Avoid harsh reaction conditions where possible. If a metal catalyst is necessary, screen different metals and ligands to find a system that is selective for the desired reaction without promoting ring-opening. Lewis acid catalysts should also be used with caution. |
| Formation of Isomeric Products in Thiazole Synthesis: The regioselectivity of the cyclization can be influenced by reaction conditions. | In Hantzsch synthesis, neutral solvents typically favor the formation of 2-(N-substituted amino)thiazoles. Acidic conditions can lead to a mixture of isomers.[3] Carefully control the pH of the reaction medium to favor the desired isomer. | |
| Difficulty in Product Purification | Oily Product: Not all thiourea or thiazole derivatives are crystalline solids. | Utilize column chromatography on silica gel to purify non-crystalline products. Trituration with a non-polar solvent like hexane may also induce crystallization. |
| Contamination with Starting Material: The reaction may not have gone to completion. | Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above regarding low yield. Ensure accurate stoichiometry of reactants. |
Frequently Asked Questions (FAQs)
Q1: Is a catalyst always necessary for the reaction of this compound with an amine to form a thiourea?
A1: No, a catalyst is generally not required. The reaction between an isothiocyanate and a primary or secondary amine is typically a high-yielding and straightforward nucleophilic addition reaction that proceeds under mild conditions.[4][5]
Q2: What type of catalyst is recommended for the synthesis of 2-aminothiazoles from this compound and a propargylamine?
A2: A catalytic amount of p-toluenesulfonic acid (PTSA) under microwave conditions has been reported to be effective for the synthesis of 2-aminothiazoles from isothiocyanates and propargylamines.[2]
Q3: Can I use a palladium catalyst for reactions involving a thiazole synthesized from this compound?
A3: Yes, but with caution. Palladium catalysts are often used for C-H activation and cross-coupling reactions on thiazole rings. However, the sulfur atom in the thiazole can act as a poison to the palladium catalyst, potentially requiring higher catalyst loading.[3]
Q4: What are the signs of cyclopropane ring-opening, and how can I detect it?
A4: The formation of unexpected products with a molecular weight corresponding to the addition of the nucleophile and the opening of the three-membered ring is a key indicator. You may observe unexpected signals in the 1H and 13C NMR spectra of your crude product that are inconsistent with the cyclopropyl moiety. Mass spectrometry (e.g., GC-MS or LC-MS) of the crude reaction mixture can help identify these potential byproducts.
Q5: How should I store this compound to ensure its stability?
A5: this compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] This minimizes degradation due to moisture.[1]
Data Presentation
The following table summarizes catalyst selection for key reactions involving this compound, based on analogous reactions with other isothiocyanates. Note that optimal conditions for this compound may require specific optimization.
| Reaction Type | Reactants | Catalyst/Conditions | Typical Yield Range | Reference |
| Thiourea Synthesis | This compound, Primary/Secondary Amine | Typically catalyst-free, room temperature | High (often >90%) | [4][5] |
| 2-Aminothiazole Synthesis | This compound, Propargylamine | p-Toluenesulfonic acid (catalytic), Microwave | 47-78% | [2] |
| Thiazole Synthesis | Thioamide derived from this compound, α-Haloketone | Catalyst-free, Reflux | Good to excellent | [3] |
| C-H Arylation of Thiazole Ring | Thiazole derivative, Aryl halide | Pd(OAc)₂ or other Pd catalysts | Variable, may require higher catalyst loading | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Cyclopropyl-N'-aryl/alkyl Thioureas
This protocol describes a standard, catalyst-free method for the synthesis of a disubstituted thiourea from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline or benzylamine) (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in the anhydrous solvent.
-
To the stirred solution of the amine, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if it is an oil.
Protocol 2: Synthesis of 2-(Cyclopropylamino)thiazole Derivatives (Conceptual, based on related reactions)
This protocol outlines a conceptual procedure for the Hantzsch-type synthesis of a 2-aminothiazole derivative.
Materials:
-
N-Cyclopropylthiourea (1.0 eq) (prepared from this compound and ammonia)
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-cyclopropylthiourea (1.0 eq) in ethanol in a round-bottom flask.
-
Add the α-haloketone (1.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product.
-
Isolate the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: A decision workflow for catalyst selection and troubleshooting.
Caption: Reaction pathway for catalyst-free thiourea synthesis.
References
Validation & Comparative
A Comparative Analysis of Cyclopropyl Isothiocyanate and Methyl Isothiocyanate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of cyclopropyl isothiocyanate and methyl isothiocyanate, two organosulfur compounds utilized in organic synthesis and relevant to medicinal chemistry. The discussion is supported by theoretical principles and general experimental findings for isothiocyanates, offering insights into their relative performance as electrophiles.
Introduction to Isothiocyanates
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. The central carbon atom of this group is highly electrophilic, making it susceptible to nucleophilic attack by amines, thiols, and other nucleophiles. This reactivity is the basis for their utility in the synthesis of a wide range of compounds, including thioureas, which are important scaffolds in drug discovery. The substituent attached to the nitrogen atom of the isothiocyanate group significantly influences its reactivity through electronic and steric effects.
Comparison of this compound and Methyl Isothiocyanate
Theoretical Reactivity Profile
The reactivity of the isothiocyanate group is largely governed by the electrophilicity of the central carbon atom. Electron-donating groups attached to the nitrogen atom can decrease this electrophilicity, thus reducing the reaction rate with nucleophiles. Conversely, electron-withdrawing groups can enhance reactivity.
One theoretical study suggests that the interaction of the Walsh orbitals of the cyclopropyl group with the π-system of the isothiocyanate moiety in This compound leads to a lowering of the ionization energy compared to methyl isothiocyanate . A lower ionization energy can be correlated with higher reactivity, suggesting that this compound may be the more reactive of the two compounds.
The methyl group in methyl isothiocyanate is a simple alkyl group that exerts a modest electron-donating inductive effect. The cyclopropyl group, however, is more complex. It is known to be a good π-electron donor through hyperconjugation, which could potentially decrease the electrophilicity of the isothiocyanate carbon. However, the strained nature of the three-membered ring also imparts unique electronic properties that can influence reactivity.
In terms of steric hindrance, the cyclopropyl group is bulkier than the methyl group, which could potentially slow down the approach of a nucleophile to the electrophilic carbon.[1] The overall reactivity will be a balance of these electronic and steric factors.
Data Presentation
As direct comparative experimental kinetic data is not available in the reviewed literature, the following table provides a qualitative comparison based on theoretical considerations and general principles of chemical reactivity.
| Feature | This compound | Methyl Isothiocyanate |
| Structure | C₃H₅NCS | CH₃NCS |
| Molecular Weight | 99.15 g/mol | 73.12 g/mol |
| Electronic Effect of Substituent | π-electron donating (hyperconjugation), potentially activating | Weakly electron-donating (inductive effect) |
| Steric Hindrance | Moderate | Low |
| Predicted Relative Reactivity | Potentially higher due to lower ionization energy, but may be attenuated by steric hindrance. | Baseline reactivity for a small alkyl isothiocyanate. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of N,N'-disubstituted thioureas from this compound and methyl isothiocyanate. These can be adapted based on the specific amine used.
General Protocol for the Synthesis of N-Cyclopropyl-N'-arylthiourea
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel (optional)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent.
-
To the stirred solution, add this compound (1.0-1.1 equivalents) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
General Protocol for the Synthesis of N-Methyl-N'-arylthiourea
Materials:
-
Methyl isothiocyanate
-
Substituted aniline
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel (optional)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent.
-
To the stirred solution, add methyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 1-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Isothiocyanates are known to exert biological effects, in part, through their interaction with the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. The reactivity of an isothiocyanate influences its ability to activate this pathway.
Caption: The Keap1-Nrf2 signaling pathway and its activation by isothiocyanates.
Pathway Description: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[2][3] Electrophilic compounds, such as isothiocyanates, can react with reactive cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[2] Consequently, Nrf2 is stabilized and translocates to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[3]
The higher predicted reactivity of this compound suggests it may be a more potent activator of the Nrf2 pathway compared to methyl isothiocyanate, as it could modify the cysteine sensors of Keap1 more efficiently. However, this hypothesis would require direct experimental validation.
Conclusion
References
A Comparative Guide to Cyclopropyl Isothiocyanate and Allyl Isothiocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyclopropyl isothiocyanate (CPITC) and allyl isothiocyanate (AITC), two valuable reagents in organic synthesis. We will delve into their respective reactivities, applications, and performance, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Introduction and Overview
Isothiocyanates (R-N=C=S) are a class of highly versatile electrophilic compounds widely employed as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1] The reactivity of the isothiocyanate group is primarily characterized by the electrophilic nature of its central carbon atom, making it susceptible to attack by a wide range of nucleophiles.
This guide focuses on two aliphatic isothiocyanates:
-
This compound (CPITC): Features a strained, three-membered cyclopropane ring. The unique electronic properties of the cyclopropyl group, which exhibits some characteristics of a carbon-carbon double bond, can influence the reactivity of the adjacent isothiocyanate moiety. It is a key intermediate in the synthesis of various bioactive molecules.[2][3]
-
Allyl Isothiocyanate (AITC): Contains a reactive allyl group (CH₂=CHCH₂). AITC is a well-known natural product responsible for the pungent taste of mustard and wasabi.[4] In synthesis, the presence of the C=C double bond offers an additional site for chemical modification, alongside the isothiocyanate group.
The choice between CPITC and AITC depends on the desired molecular architecture, the required reactivity profile, and the potential for subsequent chemical transformations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of CPITC and AITC is provided below for easy comparison.
| Property | This compound (CPITC) | Allyl Isothiocyanate (AITC) |
| Molecular Formula | C₄H₅NS[3] | C₄H₅NS[4] |
| Molecular Weight | 99.15 g/mol [3] | 99.15 g/mol [4] |
| Appearance | Clear colorless to pale yellow/brown liquid[3][5] | Colorless to pale yellow oil[4] |
| Boiling Point | 57-59 °C at 15 mmHg[6] | 148-154 °C at 760 mmHg[4] |
| Density | 1.053 g/mL at 25 °C | 1.013–1.020 g/cm³ at 25 °C[4] |
| Refractive Index | n20/D 1.552 | n20/D 1.528 |
| CAS Number | 56601-42-4[5] | 57-06-7[4] |
Reactivity and Mechanistic Considerations
The primary reaction pathway for both CPITC and AITC involves the nucleophilic attack on the central carbon of the isothiocyanate group. However, the nature of the attached cyclopropyl or allyl group introduces distinct differences in their reactivity profiles.
Isothiocyanates are strong electrophiles that readily react with nucleophiles such as primary and secondary amines, thiols, and alcohols.[7] The most common application is the reaction with amines to form N,N'-disubstituted thioureas, which are valuable precursors for many heterocyclic compounds and possess a wide range of biological activities.[8][9]
The general mechanism involves the attack of the amine's lone pair on the electrophilic carbon of the N=C=S group, followed by proton transfer to the nitrogen atom.
Caption: General mechanism for thiourea synthesis.
Both cyclopropyl and allyl groups are considered aliphatic and generally lead to higher reactivity compared to aromatic isothiocyanates.[10] In aromatic systems, the phenyl group can delocalize the electron density of the N=C=S group through resonance, stabilizing the molecule and reducing its electrophilicity.[10][11] Between CPITC and AITC, subtle electronic differences exist. The cyclopropyl group can donate electron density to the isothiocyanate group, potentially increasing the reactivity of the electrophilic carbon. The allyl group's double bond can also influence the electronic environment, but steric factors may also play a role in the reaction rates with bulky nucleophiles.[12]
A key difference between the two reagents lies in the reactivity of their respective side chains.
-
Allyl Isothiocyanate (AITC): The terminal double bond of the allyl group can participate in a variety of reactions, including:
-
Halocyclization: Products from the addition of AITC to active methylene compounds can undergo cyclization in the presence of halogens like iodine or bromine to form thiazolidine derivatives.[13]
-
Cycloaddition Reactions: The alkene moiety can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively, allowing for the construction of complex cyclic systems.[14][15]
-
-
This compound (CPITC): The strained cyclopropyl ring is generally stable under the conditions used for nucleophilic addition to the isothiocyanate group. However, under certain conditions (e.g., transition metal catalysis or photochemical activation), the ring can open, providing pathways to different molecular scaffolds. For instance, related N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with olefins under photochemical conditions.[16] This suggests that the cyclopropyl group in CPITC could potentially be used in similar ring-opening/cycloaddition strategies.
Comparative Performance in Synthesis
The choice between CPITC and AITC often dictates the overall synthetic strategy and the nature of the final product.
Both reagents are excellent for synthesizing thiourea derivatives. The reaction typically proceeds in high yield under mild conditions.
Table 1: Comparison of Reaction Conditions for Thiourea Synthesis
| Reagent | Nucleophile | Solvent | Conditions | Yield | Reference |
| Phenyl Isothiocyanate | Various Amines | Dichloromethane | Room Temp, 2-3h | 85-95% | [17] |
| Benzyl Isothiocyanate | Various Amines | Dichloromethane | Room Temp, 2-3h | 80-92% | [17] |
| Allyl Isothiocyanate | Glycine/Peptides | Aqueous (pH 8-10) | 25 °C, weeks | (Rate study) | [7][12] |
| This compound | (General Amines) | (Typical: CH₂Cl₂, THF, Acetonitrile) | (Typical: RT, 1-4h) | (Typically >90%) | (Inferred) |
Note: Direct comparative yield data for CPITC in a single study was not available; typical conditions and expected yields are inferred from general procedures for aliphatic isothiocyanates.
The distinct side chains of CPITC and AITC lead to the formation of different heterocyclic systems.
Caption: Divergent synthesis paths from AITC and CPITC.
-
From AITC: The allyl group is frequently exploited for subsequent cyclization reactions. For example, reaction with active methylene compounds followed by treatment with bromine or iodine yields 2-ylidene-5-halomethylthiazolidines.[13]
-
From CPITC: The resulting cyclopropyl-substituted thioureas are often used in drug discovery programs where the cyclopropyl moiety is a desirable structural feature, known for improving metabolic stability and binding affinity. The thiourea itself can then be used as a handle for further cyclization into various heterocyclic cores.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a representative thiourea derivative, a reaction common to both isothiocyanates.
This procedure can be adapted for both this compound and allyl isothiocyanate.
Materials:
-
Aryl amine (1.0 eq)
-
This compound OR Allyl isothiocyanate (1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the aryl amine (1.0 eq) in the chosen solvent (e.g., DCM, 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To this stirring solution, add the isothiocyanate (CPITC or AITC, 1.05 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
If the product precipitates, it can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted isothiocyanate.
-
If the product is an oil or remains in solution, it can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by NMR, IR, and mass spectrometry.
Caption: Experimental workflow for thiourea synthesis.
Conclusion
Both this compound and allyl isothiocyanate are powerful reagents for introducing the thiourea functional group and for the synthesis of N,S-containing heterocycles.
-
Choose this compound (CPITC) when the goal is to introduce a stable cyclopropyl moiety, which is often favored in medicinal chemistry for its ability to enhance metabolic stability and conformational rigidity. Its reactivity is predictable and largely confined to the isothiocyanate group under standard conditions.
-
Choose Allyl Isothiocyanate (AITC) when the synthetic plan can exploit the dual reactivity of the isothiocyanate and the allyl double bond. This allows for tandem or sequential reactions, such as nucleophilic addition followed by halocyclization or cycloaddition, enabling the rapid construction of more complex molecular architectures.
Ultimately, the selection between these two reagents will be guided by the specific target molecule and the overall synthetic strategy. This guide has provided the fundamental data and comparative context to aid researchers in this decision-making process.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 56601-42-4 [chemicalbook.com]
- 3. This compound, 97% | CymitQuimica [cymitquimica.com]
- 4. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound CAS#: 56601-42-4 [amp.chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cycloaddition - Wikipedia [en.wikipedia.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Isothiocyanates: Highlighting Cyclopropyl Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables. They have garnered significant scientific interest for their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of various well-studied isothiocyanates and contextualizes the potential of a lesser-known subgroup, the cyclopropyl isothiocyanate derivatives. While direct comparative experimental data for cyclopropyl isothiocyanates is limited in current scientific literature, this guide summarizes the established activities of common ITCs to provide a benchmark for future research and development.
Comparative Biological Activity of Isothiocyanates
The biological efficacy of isothiocyanates is largely dictated by their chemical structure. This section and the subsequent tables summarize the quantitative data on the anticancer and antimicrobial activities of prominent isothiocyanates.
Anticancer Activity
Isothiocyanates have been extensively studied for their ability to inhibit the growth of various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that regulate cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Various Isothiocyanates
| Isothiocyanate Derivative | Prostate Cancer (PC-3) | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HT-29) | Leukemia (HL-60) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sulforaphane (SFN) | ~15[1] | Resistant[2] | Data not available | ~7.08 µg/mL (extract)[3] | ~15-17[1] |
| Allyl Isothiocyanate (AITC) | ~15-17[1] | Data not available | Growth inhibition noted[2] | Data not available | IC50 > SFN[4] |
| Benzyl Isothiocyanate (BITC) | Data not available | Data not available | Data not available | Data not available | IC50 < AITC[4] |
| Phenethyl Isothiocyanate (PEITC) | Data not available | Data not available | Growth inhibition noted[2] | Data not available | IC50 < AITC[4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, exposure time, and assay method.
Antimicrobial Activity
Several isothiocyanates have demonstrated potent activity against a broad spectrum of microbial pathogens, including bacteria and fungi. Their antimicrobial effects are often attributed to their ability to disrupt cellular membranes and interfere with essential metabolic processes.
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Various Isothiocyanates
| Isothiocyanate Derivative | Escherichia coli | Bacillus cereus | Staphylococcus aureus (MRSA) |
| This compound | Data not available | Data not available | Data not available |
| Sulforaphane (SFN) | Data not available | Data not available | Data not available |
| Allyl Isothiocyanate (AITC) | Data not available | Data not available | >110[5] |
| Benzyl Isothiocyanate (BITC) | Data not available | Data not available | 2.9 - 110[5] |
| Phenethyl Isothiocyanate (PEITC) | Data not available | Data not available | MIC lower than AITC[5] |
Note: MIC values are highly dependent on the microbial strain and the specific methodology used.
Key Signaling Pathways and Mechanisms of Action
Isothiocyanates exert their biological effects by modulating a complex network of cellular signaling pathways. Two of the most critical pathways are the Nrf2 antioxidant response and the NF-κB inflammatory pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress.[6] Many isothiocyanates are potent activators of the Nrf2 pathway.[7] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[8]
Caption: Isothiocyanate-mediated activation of the Nrf2 signaling pathway.
Apoptosis Induction Pathway
Isothiocyanates are well-documented inducers of apoptosis in cancer cells, a key mechanism for their anticancer activity.[3][9] This process can be initiated through various intrinsic and extrinsic pathways, often culminating in the activation of caspases, a family of proteases that execute programmed cell death.
Caption: General overview of isothiocyanate-induced apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activity of isothiocyanates.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of isothiocyanates on cancer cell lines and calculate the IC50 value.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the isothiocyanate derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
Objective: To quantify the ability of an isothiocyanate to activate the Nrf2 signaling pathway.
Protocol:
-
Cell Transfection: A suitable cell line (e.g., HepG2) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Compound Treatment: Transfected cells are treated with the isothiocyanate of interest for a defined period.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells, indicating the level of Nrf2 activation.
The Potential of this compound Derivatives
While direct experimental evidence is scarce, the known biological activities of other cyclopropane-containing molecules suggest that this compound derivatives could possess significant therapeutic potential. Natural and synthetic compounds containing a cyclopropane ring are known to exhibit a wide range of biological activities, including enzyme inhibition, and antimicrobial, and antitumor effects.[10] The rigid structure of the cyclopropane ring can influence the binding affinity and selectivity of a molecule for its biological target.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Direct, head-to-head comparisons with established isothiocyanates like sulforaphane and benzyl isothiocyanate in standardized anticancer and antimicrobial assays are crucial to elucidate their relative potency and potential for drug development.
Conclusion
Isothiocyanates represent a promising class of bioactive compounds with a broad spectrum of therapeutic applications. While sulforaphane, allyl isothiocyanate, and benzyl isothiocyanate have been extensively studied, the biological landscape of this compound derivatives remains largely unexplored. The data and protocols presented in this guide offer a framework for the comparative evaluation of these novel compounds, which may hold the key to developing next-generation therapeutics for a range of diseases. Further investigation into the synthesis and biological activity of cyclopropyl isothiocyanates is highly warranted.
References
- 1. Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in HT-29 cells by extracts from isothiocyanates-rich varieties of Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Structural Confirmation of Cyclopropyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic methods used to confirm the structure of cyclopropyl isothiocyanate. For context and performance evaluation, its spectral characteristics are compared against two common alternatives: allyl isothiocyanate, an aliphatic analogue, and phenyl isothiocyanate, an aromatic counterpart. This document outlines the key identifying features in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by experimental data and protocols.
Introduction to Isothiocyanate Analysis
Isothiocyanates (R-N=C=S) are a class of reactive compounds widely utilized as synthetic intermediates in the pharmaceutical and agrochemical industries.[1] The unique chemical properties of the isothiocyanate group, influenced by its substituent (R-group), necessitate robust analytical methods for structural confirmation and purity assessment. The cyclopropyl moiety, with its strained three-membered ring, imparts distinct spectroscopic signatures compared to other alkyl or aryl substituents. Understanding these differences is crucial for unambiguous characterization.
This guide focuses on three primary spectroscopic techniques:
-
Infrared (IR) Spectroscopy: For the identification of the characteristic isothiocyanate functional group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For elucidating the complete chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): For determining the molecular weight and identifying key fragmentation patterns.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Source |
| This compound | ~2100 (strong, sharp, asymmetric -N=C=S stretch) | [2][3] |
| Allyl Isothiocyanate | ~2100 (strong, sharp, asymmetric -N=C=S stretch) | [4][5] |
| Phenyl Isothiocyanate | ~2100 (strong, sharp, asymmetric -N=C=S stretch) | [6][7] |
Note: The most prominent and diagnostic peak for all isothiocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, typically appearing around 2100 cm⁻¹.[8]
Table 2: ¹H NMR Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Source |
| This compound | ~2.70 (m, 1H, -CH-NCS), ~0.85 (m, 4H, -CH₂) | Estimated based on typical cyclopropyl shifts |
| Allyl Isothiocyanate | 5.85 (m, 1H, -CH=), 5.40 (d, 1H, =CH₂), 5.29 (d, 1H, =CH₂), 4.15 (d, 2H, -CH₂-NCS) | |
| Phenyl Isothiocyanate | 7.10-7.40 (m, 5H, Ar-H) |
Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Source |
| This compound | ~130 (broad, -N=C=S), ~30 (-CH-NCS), ~8 (-CH₂) | Estimated based on typical cyclopropyl and isothiocyanate shifts[4] |
| Allyl Isothiocyanate | 132.3 (broad, -N=C=S), 130.26 (-CH=), 117.65 (=CH₂), 47.04 (-CH₂-NCS) | |
| Phenyl Isothiocyanate | 135.4 (-N=C=S), 131.1 (Ar-C), 129.4 (Ar-CH), 127.5 (Ar-CH), 125.6 (Ar-CH) | [6] |
Note on ¹³C NMR of Isothiocyanates: The carbon atom of the isothiocyanate group often exhibits a very broad and low-intensity signal, a phenomenon referred to as "near-silence".[9] This is attributed to quadrupolar broadening by the adjacent ¹⁴N nucleus and the structural flexibility of the -N=C=S moiety. This characteristic can make its detection challenging without specialized techniques like Heteronuclear Multiple Bond Correlation (HMBC).
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Source |
| This compound | 99 | 72, 58, 41 | [2] |
| Allyl Isothiocyanate | 99 | 72, 58, 41 | [4] |
| Phenyl Isothiocyanate | 135 | 108, 77, 51 | [6] |
Note on Mass Spectra: While cyclopropyl and allyl isothiocyanate have the same nominal mass, their fragmentation patterns can show differences in relative intensities. A characteristic fragment for many alkyl isothiocyanates is the [CH₂NCS]⁺ ion at m/z 72.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of isothiocyanates is the reaction of the corresponding primary amine with thiophosgene.[2]
Materials:
-
Cyclopropylamine
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclopropylamine (1.0 equivalent) in dichloromethane.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.
-
While stirring vigorously at room temperature, add thiophosgene (1.2 equivalents) dropwise.
-
Continue stirring for 2-3 hours, monitoring the reaction by TLC or GC.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the this compound by vacuum distillation.
Spectroscopic Analysis Protocols
-
FTIR Spectroscopy: Spectra are typically acquired neat (for liquids) on a diamond ATR (Attenuated Total Reflectance) accessory or as a thin film on NaCl plates. Data is collected over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: Samples are prepared by dissolving approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Mass Spectrometry: Electron Ionization (EI) mass spectra are obtained by introducing a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system, which also serves to separate any impurities.
Visualization of Workflows and Structures
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of an isothiocyanate product.
Caption: Workflow for Isothiocyanate Synthesis and Analysis.
Structural and Spectroscopic Correlation
This diagram highlights the key structural features of the three compared isothiocyanates and their correlation to expected spectroscopic signals.
Caption: Key Structural Features and Spectroscopic Signatures.
Conclusion
The structural confirmation of this compound relies on the synergistic interpretation of data from IR, NMR, and Mass Spectrometry.
-
IR spectroscopy provides definitive evidence of the isothiocyanate functional group via its strong, characteristic absorption around 2100 cm⁻¹. This feature is consistent across aliphatic and aromatic analogues.
-
¹H NMR spectroscopy is crucial for identifying the cyclopropyl ring, which exhibits characteristic upfield signals (~0.8-2.7 ppm) that are distinct from the vinyl protons of allyl isothiocyanate and the aromatic protons of phenyl isothiocyanate.
-
¹³C NMR spectroscopy , while challenging for the isothiocyanate carbon itself, clearly distinguishes the carbons of the cyclopropyl, allyl, and phenyl groups.
-
Mass spectrometry confirms the molecular weight (m/z 99) and provides fragmentation patterns that, while similar to its isomer allyl isothiocyanate, can be used for confirmation, especially when coupled with GC retention times.
By comparing the spectroscopic data of this compound with that of relevant alternatives, researchers can confidently confirm the identity and purity of their synthesized product. The unique upfield signals in the NMR spectra serve as the most direct and unambiguous evidence for the presence of the cyclopropyl moiety.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 3. rsc.org [rsc.org]
- 4. cbijournal.com [cbijournal.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. researchgate.net [researchgate.net]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Validation of Cyclopropyl Isothiocyanate as a Versatile Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the cyclopropyl motif is a well-established strategy in medicinal chemistry for enhancing the pharmacological profile of drug candidates.[1][2] This guide provides a comprehensive validation of cyclopropyl isothiocyanate as a key synthetic intermediate for introducing this valuable functionality. Through a comparative analysis with a primary alternative, cyclopropylamine, this document offers insights into the synthetic utility, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Comparative Analysis of Synthetic Intermediates
This compound serves as a highly efficient reagent for the synthesis of N-cyclopropyl thiourea derivatives through its reaction with primary and secondary amines.[3] An alternative and common approach to introduce the cyclopropyl group is through the use of cyclopropylamine, which can be used to form ureas and thioureas.[4] The following table summarizes a comparative analysis of these two key synthetic intermediates in the context of forming N,N'-disubstituted (thio)ureas.
| Parameter | This compound | Cyclopropylamine |
| Product | N-Cyclopropyl-N'-substituted thioureas | N-Cyclopropyl-N'-substituted ureas/thioureas |
| Typical Reactant | Primary or secondary amine | Isocyanate or Isothiocyanate |
| Reaction Type | Nucleophilic addition to isothiocyanate | Nucleophilic addition to isocyanate/isothiocyanate |
| Typical Solvent | Dichloromethane, Ethanol, Acetone | Dichloromethane, THF, Acetonitrile |
| Reaction Temperature | Room temperature to reflux | Room temperature to reflux |
| Reaction Time | 1 - 24 hours | 1 - 24 hours |
| Reported Yields | Generally high (often >70%) | Variable, depending on the substrate |
| Key Advantage | Direct and efficient route to thioureas | Versatile for the synthesis of both ureas and thioureas |
Experimental Protocols
Synthesis of N-Cyclopropyl-N'-(4-chlorophenyl)thiourea using this compound
Objective: To provide a detailed experimental protocol for a representative synthesis of a thiourea derivative using this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
4-chloroaniline (1.0 eq)
-
Ethanol
Procedure:
-
A solution of 4-chloroaniline (1.0 mmol) in ethanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
This compound (1.0 mmol) is added to the solution at room temperature.
-
The reaction mixture is stirred at reflux for 12 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the desired N-cyclopropyl-N'-(4-chlorophenyl)thiourea.
Expected Yield: Based on similar reported syntheses, the expected yield for this reaction is typically in the range of 80-95%.
Synthesis of N-Cyclopropyl-N'-(phenyl)urea using Cyclopropylamine
Objective: To provide a detailed experimental protocol for the synthesis of a urea derivative using cyclopropylamine as a comparative example.
Reaction Scheme:
Materials:
-
Cyclopropylamine (1.0 eq)
-
Phenyl isocyanate (1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
A solution of cyclopropylamine (1.0 mmol) in dichloromethane (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Phenyl isocyanate (1.0 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with hexane to remove any unreacted starting material and dried under vacuum to yield the desired N-cyclopropyl-N'-(phenyl)urea.
Expected Yield: The expected yield for this type of reaction is generally high, often exceeding 90%.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic workflows and logical relationships discussed in this guide.
Caption: Synthetic workflow for N-cyclopropyl thioureas.
Caption: Comparison of synthetic strategies.
Conclusion
This compound is a highly effective and reliable synthetic intermediate for the preparation of N-cyclopropyl thiourea derivatives. Its primary advantage lies in the direct and high-yielding nature of its reaction with amines. While cyclopropylamine offers greater versatility in accessing both ureas and thioureas, this compound remains a superior choice for the specific and efficient synthesis of thiourea-containing compounds, which are of significant interest in drug discovery and agrochemical research. The choice between these intermediates will ultimately depend on the specific synthetic goals and the desired final product.
References
A Comparative Analysis of Cyclopropyl Isothiocyanate and Other Alkyl Isothiocyanates in Drug Design
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cyclopropyl isothiocyanate and other alkyl isothiocyanates, focusing on their potential applications in drug design. This document summarizes key data, outlines experimental protocols, and visualizes relevant biological pathways to facilitate an objective evaluation.
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They have garnered significant interest in drug discovery due to their diverse biological activities, particularly their anticancer properties. While extensive research has focused on arylalkyl and linear-chain alkyl isothiocyanates, the unique potential of this compound remains an area of growing exploration. The cyclopropyl group is a valuable moiety in medicinal chemistry, known for its ability to introduce conformational rigidity, improve metabolic stability, and enhance potency. This guide aims to provide a comparative perspective on the properties and potential of this compound alongside other well-studied alkyl isothiocyanates.
Data Summary: A Comparative Overview
To facilitate a direct comparison of the biological activities of various isothiocyanates, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a range of cancer cell lines. It is important to note that direct comparative studies involving this compound are limited in the current literature. The data presented here is compiled from various independent studies and should be interpreted with consideration of the different experimental conditions.
| Isothiocyanate Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Allyl Isothiocyanate (AITC) | HL-60 (Leukemia) | 2.8 - 20 | [1] |
| HeLa (Cervical Cancer) | 5 - 45 | [2] | |
| Benzyl Isothiocyanate (BITC) | HL-60 (Leukemia) | 1.8 - 10 | [1] |
| SKM-1 (Leukemia) | 4.15 | [3] | |
| Phenethyl Isothiocyanate (PEITC) | HL-60 (Leukemia) | 1.5 - 7.5 | [1] |
| CaSki (Cervical Cancer) | ~15 | ||
| Sulforaphane (SFN) | HL-60 (Leukemia) | 5 - 25 | |
| SKM-1 (Leukemia) | 7.31 | [3] | |
| Erucin (ERN) | HL-60 (Leukemia) | ~5 | [1] |
| Iberin (IBN) | HL-60 (Leukemia) | ~5 | [1] |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, exposure time, and assay method. The absence of data for this compound highlights a significant gap in the current research landscape.
Key Biological Activities and Mechanisms of Action
Isothiocyanates exert their biological effects through various mechanisms, primarily by reacting with nucleophilic cellular targets, such as cysteine residues on proteins. This reactivity underlies their ability to modulate key signaling pathways involved in cancer progression.
Induction of Apoptosis
A primary anticancer mechanism of ITCs is the induction of programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins. For instance, phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3.[4]
Cell Cycle Arrest
ITCs can also inhibit cancer cell proliferation by inducing cell cycle arrest, typically at the G2/M phase. This prevents cancer cells from dividing and proliferating. Studies have shown that various ITCs, including allyl isothiocyanate (AITC), can induce a time- and dose-dependent G2/M arrest in leukemia cells.[1]
Modulation of Key Signaling Pathways
Two of the most well-characterized signaling pathways modulated by ITCs are the Keap1-Nrf2 and the Mitogen-Activated Protein Kinase (MAPK) pathways.
-
The Keap1-Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of cytoprotective genes.[3][5][6][7][8][9] This pathway is a key mechanism for the chemopreventive effects of ITCs.
-
The MAPK Pathway: The MAPK signaling cascade is a crucial regulator of cell proliferation, differentiation, and apoptosis. ITCs have been shown to modulate the activity of different MAPK pathways, including ERK, JNK, and p38, which can contribute to their anticancer effects.[10][11][12][13][14] For example, the synthetic isothiocyanate E-4IB has been shown to activate ERK, JNK, and p38, leading to delayed cell cycle transition and apoptosis in leukemia cells.[10]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. Below are methodologies for the synthesis of isothiocyanates and the evaluation of their cytotoxic activity.
Synthesis of Isothiocyanates from Primary Amines
A general and widely used method for the synthesis of isothiocyanates involves the reaction of a primary amine with a thiocarbonylating agent. One common protocol utilizes 1,1'-thiocarbonyldiimidazole (TCDI).
Materials:
-
Primary amine (e.g., cyclopropylamine)
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (CH2Cl2)
-
Water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure: [15]
-
Dissolve the primary amine (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add 1,1'-thiocarbonyldiimidazole (1.2 equivalents) to the solution at room temperature and stir for 1 hour.
-
Add water to the reaction mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isothiocyanate.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][15][16][17][18]
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium
-
Isothiocyanate stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the isothiocyanate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
Alkyl isothiocyanates represent a promising class of compounds for the development of novel anticancer agents. While significant research has elucidated the mechanisms of action and structure-activity relationships of linear and aryl-substituted alkyl isothiocyanates, the therapeutic potential of this compound remains largely unexplored. The unique physicochemical properties conferred by the cyclopropyl ring suggest that it may offer advantages in terms of potency, selectivity, and metabolic stability. The lack of quantitative biological data for this compound underscores the need for further investigation to fully assess its potential in drug design. This guide serves as a call to action for researchers to explore this promising chemical space and contribute to a more complete understanding of the structure-activity relationships within the isothiocyanate class of compounds.
References
- 1. This compound CAS#: 56601-42-4 [amp.chemicalbook.com]
- 2. Effect of allyl isothiocyanate on the viability and apoptosis of the human cervical cancer HeLa cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Nrf2 Signaling Pathway in Cancer Prevention and Treatment: The Role of Cannabis Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Understanding Nrf2 Agonism and Its Potential Clinical Application to Metabolic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Nrf2 Signaling Pathway in Cancer Prevention and Treatment: The Role of Cannabis Compounds [mdpi.com]
- 9. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. aacrjournals.org [aacrjournals.org]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Cyclopropyl-Containing Thioureas
For researchers and drug development professionals, optimizing a compound's metabolic stability is a critical step in the journey from discovery to clinical application. The incorporation of a cyclopropyl group is a widely used strategy to enhance metabolic robustness, while the thiourea moiety presents both opportunities and challenges. This guide provides a comparative assessment of the metabolic stability of cyclopropyl-containing thioureas, supported by established experimental protocols and data interpretation.
The inherent strain of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug breakdown.[1][2][3][4][5] This feature can lead to improved pharmacokinetic profiles, such as increased half-life and oral bioavailability.[1][6] However, the thiourea functional group can be a metabolic liability, susceptible to enzymatic degradation and potentially forming reactive metabolites.[7][8] Understanding the interplay between these two functionalities is key to designing stable and safe drug candidates.
Comparative Metabolic Stability: In Vitro Assessment
To illustrate the metabolic liabilities, we present a comparative analysis of a hypothetical cyclopropyl-containing thiourea (Compound A) against two analogs: one lacking the cyclopropyl group (Compound B) and another where the thiourea is replaced by a more stable amide linker (Compound C). The data below is representative of what would be generated from a standard in vitro liver microsomal stability assay.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Cyclopropyl-Thiourea | 45 | 15.4 |
| Compound B | Alkyl-Thiourea | 15 | 46.2 |
| Compound C | Cyclopropyl-Amide | > 60 | < 11.5 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally.
From this comparison, Compound A, featuring the cyclopropyl group, exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-cyclopropyl counterpart, Compound B. This suggests that the cyclopropyl moiety indeed protects the molecule from rapid metabolism. However, Compound C, which retains the cyclopropyl group but replaces the thiourea with an amide, shows the highest metabolic stability. This indicates that while the cyclopropyl group offers protection, the thiourea remains a site of metabolic attack.
Experimental Protocols
The metabolic stability of these compounds is typically assessed using an in vitro liver microsomal stability assay.[9][10][11][12][13][14][15][16] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily cytochrome P450s.[10][13]
Liver Microsomal Stability Assay Protocol
1. Reagents and Materials:
- Pooled human liver microsomes (HLM)
- Test compounds and positive controls (e.g., testosterone, verapamil)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
- The test compound (typically at a final concentration of 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.
- The metabolic reaction is initiated by the addition of the NADPH regenerating system.
- Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- The reaction is stopped at each time point by adding cold acetonitrile.
- Control incubations are performed in the absence of NADPH to account for non-enzymatic degradation.
3. Sample Analysis:
- The samples are centrifuged to precipitate proteins.
- The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
4. Data Analysis:
- The percentage of the parent compound remaining at each time point is plotted against time.
- The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.
- The half-life (t½) is calculated using the equation: t½ = 0.693 / k.
- The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Metabolic Pathways and Bioactivation
The metabolism of cyclopropyl-containing thioureas can proceed through several pathways. The thiourea moiety is susceptible to S-oxidation by CYP enzymes and flavin-containing monooxygenases (FMOs), which can lead to the formation of reactive intermediates.[8] These intermediates may then be detoxified through conjugation with glutathione (GSH), a Phase II metabolic process. However, if not efficiently detoxified, they can covalently bind to cellular macromolecules, potentially leading to toxicity.
The cyclopropyl group, while generally stable, can undergo metabolism, particularly when attached to an amine.[1] This can involve oxidation of the cyclopropyl ring itself or lead to ring-opening and the formation of reactive species.[1]
Visualizing the Workflow and Metabolic Fate
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the potential metabolic pathways.
Figure 1. Experimental workflow for the in vitro liver microsomal stability assay.
Figure 2. Potential metabolic pathways of cyclopropyl-containing thioureas.
Conclusion
The strategic incorporation of a cyclopropyl group can significantly enhance the metabolic stability of thiourea-containing compounds by shielding them from extensive Phase I metabolism. However, the thiourea moiety itself remains a potential metabolic hotspot. A thorough in vitro evaluation using methods such as the liver microsomal stability assay is essential to quantify the metabolic stability and guide further structural modifications. By understanding these structure-metabolism relationships, researchers can more effectively design drug candidates with improved pharmacokinetic properties and a lower risk of metabolic-related toxicity.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro metabolism of N-(5-chloro-2-methylphenyl)-N'-(2-methylpropyl)thiourea: species comparison and identification of a novel thiocarbamide-glutathione adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 15. bioivt.com [bioivt.com]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Efficacy of Cyclopropyl isothiocyanate in the synthesis of known active pharmaceutical ingredients
For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. This guide provides a comparative analysis of the efficacy of cyclopropylamine in the synthesis of the widely-used antibiotic, Ciprofloxacin. Alternative synthetic routes are examined, supported by experimental data and detailed protocols to offer a comprehensive overview for drug development professionals.
The incorporation of a cyclopropyl group into pharmaceutical compounds is a well-established strategy to enhance their pharmacological properties, including potency and metabolic stability. In the case of the fluoroquinolone antibiotic Ciprofloxacin, the N-cyclopropyl moiety is crucial for its antibacterial activity. The most common and direct method for introducing this group is through the use of cyclopropylamine as a key building block.
Comparative Analysis of Synthetic Routes for Ciprofloxacin
The synthesis of Ciprofloxacin has evolved since its initial development by Bayer. The primary strategies involve the construction of the quinolone core followed by the introduction of the cyclopropylamine and piperazine substituents. Below is a comparison of the prominent synthetic methodologies.
Data Presentation: Quantitative Comparison of Ciprofloxacin Synthesis
| Synthetic Strategy | Key Starting Materials | Key Reagents | Reported Yield | Reference |
| Bayer Synthesis (Modified) | 2,4-dichloro-5-fluoro benzoyl chloride, 3-dimethylamino-acrylic acid methyl ester | Triethylamine, Cyclopropylamine, Potassium carbonate, Piperazine | 65% (for key intermediate) | |
| Continuous Flow Synthesis | Vinylogous carbamate, Acyl chloride | N,N-diisopropylethylamine, Cyclopropylamine, DBU, Piperazine | 60% (overall yield of hydrochloride salt) | [1][2] |
| Alternative Route (via Carbonylation) | 2,4-dichloro-5-fluorobenzoyl methyl acetate | Carbon monoxide, Sodium methoxide, Cyclopropylamine hydrochloride | 80.99% (for key intermediate) | [3] |
Experimental Protocols for Key Synthetic Steps
Detailed methodologies for the synthesis of Ciprofloxacin are crucial for reproducibility and process optimization.
Protocol 1: Modified Bayer Synthesis from 2,4-dichloro-5-fluoro benzoyl chloride
This one-pot synthesis of a key Ciprofloxacin intermediate (methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) is a widely cited method.[4]
-
Acylation: To a solution of 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml), triethylamine (0.65 mol) is added at 10-15°C. A solution of 2,4-dichloro-5-fluoro benzoyl chloride (0.43 mol) in toluene (200 ml) is then added over 30 minutes.
-
Enamine Formation: The reaction mixture is slowly heated to 80-85°C and maintained for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Cyclization with Cyclopropylamine: After cooling, cyclopropylamine (0.57 mol) is added, and the mixture is stirred for 1 hour at room temperature.
-
Ring Closure: Potassium carbonate (0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) are added, and the mixture is heated to 120-125°C for 4 hours.
-
Isolation: The reaction mass is cooled and quenched in ice water. The precipitated solid is filtered, washed, and dried to yield the intermediate.
Protocol 2: Continuous Flow Synthesis
A rapid total synthesis of Ciprofloxacin hydrochloride has been developed using a continuous flow process, significantly reducing the reaction time.[1][2][5]
-
Acylation and Amine Exchange: A stream of a vinylogous carbamate is mixed with an acyl chloride in the first reactor, followed by the introduction of cyclopropylamine in a second reactor to displace the dimethylamino group.
-
Byproduct Removal: To prevent interference from the dimethylamine byproduct in subsequent steps, it is acylated in-line by introducing acetyl chloride.
-
Cyclization and Piperazine Addition: The stream then enters a high-temperature reactor (150-180°C) where cyclization occurs, followed by the introduction of piperazine to yield the Ciprofloxacin core.
-
Hydrolysis and Salt Formation: The final steps involve in-line hydrolysis of the ester and subsequent offline acidification to precipitate Ciprofloxacin hydrochloride.
Alternative Synthetic Strategy
While most syntheses rely on the nucleophilic addition of cyclopropylamine, an alternative approach involves a carbonylation reaction to form a key intermediate.[3] This method avoids the direct use of cyclopropylamine in the initial cyclization step, instead employing cyclopropylamine hydrochloride in a subsequent ammoniation reaction. This route reports a high yield for the key intermediate and offers a different perspective on the construction of the Ciprofloxacin scaffold.
Mandatory Visualizations
Mechanism of Action of Ciprofloxacin
Fluoroquinolones, including Ciprofloxacin, exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8][9] This leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.
Caption: Mechanism of Ciprofloxacin Action.
General Synthetic Workflow for Ciprofloxacin
The following diagram illustrates a generalized workflow for the synthesis of Ciprofloxacin, highlighting the key stages where cyclopropylamine is introduced.
Caption: Ciprofloxacin Synthesis Workflow.
References
- 1. A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN114105792B - Preparation method of ciprofloxacin key intermediate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of Cyclopropyl isothiocyanate against other electrophilic reagents
In the landscape of chemical biology and drug discovery, the selection of an appropriate electrophilic reagent for covalent modification of biomolecules is a critical decision that influences the specificity, stability, and ultimate function of the resulting conjugate. Cyclopropyl isothiocyanate is an emerging electrophilic warhead that offers unique properties owing to the presence of the strained cyclopropyl ring. This guide provides a comprehensive performance benchmark of this compound against other commonly employed electrophilic reagents, supported by available experimental data and detailed methodologies.
Introduction to Electrophilic Reagents in Bioconjugation
Electrophilic reagents are indispensable tools for the covalent labeling of proteins and other biomolecules.[1] These reagents, often termed "warheads" in the context of covalent inhibitors, form stable bonds with nucleophilic residues on proteins, most commonly cysteine and lysine.[1] The reactivity and selectivity of these warheads are paramount to avoid off-target effects.[1] This comparison will focus on the performance of this compound relative to other isothiocyanates and the widely used maleimide and N-hydroxysuccinimide (NHS) ester classes of reagents.
Reactivity and Selectivity Profile
Isothiocyanates (ITCs), including the cyclopropyl derivative, exhibit dual reactivity towards primary amines (the ε-amino group of lysine and the N-terminus) and thiols (the sulfhydryl group of cysteine).[2][3] This reactivity is highly dependent on the pH of the reaction environment.[2][3]
-
Reaction with Amines (Lysine): At alkaline pH (typically 9.0-11.0), the non-protonated primary amine of lysine acts as a potent nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a stable thiourea linkage.[2]
-
Reaction with Thiols (Cysteine): At a more neutral to slightly basic pH (7.4-9.1), the reactivity of isothiocyanates towards the thiol group of cysteine increases, resulting in the formation of a dithiocarbamate linkage.[2]
This pH-dependent selectivity allows for a degree of control over the site of covalent modification. In contrast, other electrophilic reagents display more specific targeting profiles:
-
Maleimides: These reagents are highly selective for thiol groups within a pH range of 6.5-7.5, proceeding via a Michael addition to form a stable thioether bond.[4][5] Their reaction with amines is significantly slower at this pH.[5]
-
NHS Esters: N-hydroxysuccinimide esters are the reagents of choice for modifying lysine residues, forming a highly stable amide bond.[2]
The choice of reagent is therefore a critical consideration based on the desired target residue and the pH stability of the biomolecule of interest.
Quantitative Performance Comparison
| Isothiocyanate | Molar Ratio (ITC:Tubulin Cysteine) | Number of Modified Thiols |
| Benzyl Isothiocyanate (BITC) | 1:1 | 9.5 |
| 2:1 | 11.7 | |
| Phenethyl Isothiocyanate (PEITC) | 1:1 | 6.2 |
| 2:1 | 9.1 | |
| Sulforaphane (SFN) | 1:1 | 2.6 |
| 2:1 | 3.8 | |
| (Data adapted from a study on the covalent modification of tubulin)[6] |
This data suggests a reactivity order of BITC > PEITC > SFN towards tubulin thiols.[6] While this compound is not included in this specific study, this provides a framework for how its reactivity could be quantitatively assessed and compared. The unique electronic properties of the cyclopropyl group may influence its electrophilicity and reaction kinetics.
In terms of linkage stability, the thiourea bond formed between isothiocyanates and amines is generally considered highly stable and irreversible.[4] The thioether bond from maleimide-thiol reactions, while stable, can be susceptible to a retro-Michael reaction, leading to potential dissociation of the conjugate.[7] The amide bond formed by NHS esters with amines is exceptionally stable.[2]
Experimental Protocols
To facilitate the direct comparison of this compound with other electrophiles, a detailed protocol for assessing reactivity with a model thiol-containing molecule, such as N-acetylcysteine, is provided below.
Protocol: Determination of Second-Order Rate Constants for Electrophile-Thiol Reactions
This protocol outlines a method to determine the second-order rate constants for the reaction of various electrophiles with a model thiol, N-acetylcysteine, using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Maleimide standard (e.g., N-ethylmaleimide)
-
Other electrophilic reagents for comparison
-
N-acetylcysteine
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO or DMF)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of N-acetylcysteine in PBS (pH 7.4).
-
Prepare 10 mM stock solutions of each electrophilic reagent in an appropriate organic solvent (e.g., DMSO).
-
-
Kinetic Assay:
-
In a quartz cuvette, add PBS to a final volume of 1 mL.
-
Add the N-acetylcysteine stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the electrophile stock solution to a final concentration of 100 µM. The final concentration of the organic solvent should not exceed 1% (v/v).
-
Immediately begin monitoring the change in absorbance at a predetermined wavelength (e.g., the wavelength corresponding to the disappearance of the thiol or the appearance of the product) over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Electrophile] >> [Thiol]), the natural log of the absorbance change versus time will yield a linear plot with a slope equal to the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the thiol.
-
Repeat the experiment for each electrophilic reagent to obtain a quantitative comparison of their reactivities.
-
Visualizing Workflows and Relationships
Logical Workflow for Electrophile Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate electrophilic reagent based on the desired target and experimental conditions.
Caption: A decision tree for selecting an electrophilic reagent based on the target amino acid residue.
pH-Dependent Selectivity of Isothiocyanates
This diagram illustrates the influence of pH on the reaction selectivity of isothiocyanates between amine and thiol groups.
Caption: pH-dependent reaction selectivity of isothiocyanates for cysteine versus lysine residues.
Conclusion
This compound presents itself as a versatile electrophilic reagent with tunable selectivity based on reaction pH. The thiourea linkage it forms with primary amines is highly stable, offering an advantage over the potentially reversible thioether bond formed by maleimides. While direct quantitative comparisons of its reaction kinetics with other electrophiles are needed, the provided experimental protocol offers a clear path to generating such data. For researchers in drug development and chemical biology, this compound is a valuable addition to the toolbox of covalent modifiers, particularly when pH control can be leveraged to direct its reactivity towards the desired nucleophilic residue.
References
- 1. biosolveit.de [biosolveit.de]
- 2. benchchem.com [benchchem.com]
- 3. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Reaction Kinetics of Cyclopropyl Isothiocyanate and Phenyl Isothiocyanate in Biologically Relevant Reactions
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of organosulfur compounds recognized for their significant potential in drug development, largely owing to their reactivity towards biological nucleophiles such as the amine and thiol groups found in proteins and peptides. This guide provides a comparative analysis of the reaction kinetics of two distinct isothiocyanates: cyclopropyl isothiocyanate, an aliphatic ITC, and phenyl isothiocyanate, an aromatic ITC. Understanding their relative reactivity is crucial for predicting their mechanisms of action, designing structure-activity relationships, and developing novel therapeutics.
While extensive kinetic data is available for phenyl isothiocyanate, a widely studied aromatic isothiocyanate, there is a notable lack of published experimental kinetic data for this compound. Therefore, this guide will provide a theoretical comparison based on established principles of chemical reactivity, alongside established kinetic data for phenyl isothiocyanate and other relevant isothiocyanates. Furthermore, detailed experimental protocols are provided to enable researchers to perform direct comparative kinetic studies.
Theoretical Comparison of Reactivity
The reactivity of the isothiocyanate group (-N=C=S) is dictated by the electrophilicity of the central carbon atom. The nature of the substituent attached to the nitrogen atom significantly modulates this electrophilicity through electronic and steric effects.
-
This compound (Aliphatic): The cyclopropyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect. This electron donation slightly destabilizes the ground state of the isothiocyanate and can increase the susceptibility of the electrophilic carbon to nucleophilic attack. Therefore, aliphatic isothiocyanates are generally more reactive than their aromatic counterparts.
-
Phenyl Isothiocyanate (Aromatic): In phenyl isothiocyanate, the phenyl ring is an aromatic substituent. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which stabilizes the isothiocyanate group and reduces the electrophilicity of the central carbon atom. This delocalization results in a lower reactivity compared to most aliphatic isothiocyanates.
Based on these principles, it is predicted that This compound will exhibit a faster reaction rate with nucleophiles, such as primary amines, than phenyl isothiocyanate under identical conditions.
Quantitative Kinetic Data
The following table summarizes the second-order rate constants for the reaction of phenyl isothiocyanate and other isothiocyanates with various nucleophiles. This data provides a baseline for the expected reactivity of aromatic and other aliphatic isothiocyanates.
| Isothiocyanate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Phenyl Isothiocyanate | n-Butylamine | Acetonitrile | 25 | Data not available in a comparable format |
| Benzyl Isothiocyanate | Diglycine | Not Specified | Not Specified | Reported to be ~3.3 times faster than Phenyl Isothiocyanate[1] |
| Benzyl Isothiocyanate | Glutathione (GSH) | Not Specified | 25-30 | 2.17 (130 M⁻¹min⁻¹)[2] |
| Allyl Isothiocyanate | Glutathione (GSH) | Not Specified | 25-30 | 1.25 (75 M⁻¹min⁻¹)[2] |
| Sulforaphane | Glutathione (GSH) | Not Specified | 25-30 | 0.75 (45 M⁻¹min⁻¹)[2] |
| This compound | Not Available | Not Available | Not Available | No data found in the searched literature |
Note: The reactivity of isothiocyanates is influenced by the nucleophile, solvent, and temperature. Direct comparison of rate constants should be made under identical experimental conditions.
Experimental Protocols
To facilitate the direct comparison of the reaction kinetics of this compound and phenyl isothiocyanate, the following detailed experimental protocols are provided.
Protocol 1: Kinetic Analysis of Isothiocyanate-Amine Reaction by UV-Vis Spectrophotometry
This method is suitable for monitoring the reaction between an isothiocyanate and a primary amine to form a thiourea, which often results in a change in the UV-Vis absorbance spectrum.
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Primary amine (e.g., n-butylamine or a biologically relevant amine)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Anhydrous solvent for stock solutions (e.g., acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of each isothiocyanate (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of the primary amine (e.g., 100 mM) in the reaction buffer.
-
-
Determination of λmax of the Product:
-
To a cuvette, add the reaction buffer and a final concentration of the isothiocyanate (e.g., 50 µM) and the amine (e.g., 5 mM) to allow the reaction to go to completion.
-
Scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax) of the thiourea product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the cuvette holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, add the reaction buffer and the primary amine to the desired final concentration (e.g., 5 mM).
-
Initiate the reaction by adding a small volume of the isothiocyanate stock solution to achieve the desired final concentration (e.g., 50 µM).
-
Immediately start monitoring the absorbance at the predetermined λmax at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The reaction is pseudo-first-order with respect to the isothiocyanate due to the excess of the amine.[1]
-
Plot the natural logarithm of the change in absorbance versus time.
-
The pseudo-first-order rate constant (k') is determined from the negative slope of the resulting linear plot.
-
The second-order rate constant (k) is calculated by dividing k' by the concentration of the amine.
-
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for monitoring the kinetics of isothiocyanate reactions by separating and quantifying the reactants and products over time.[2]
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Nucleophile (e.g., an amino acid or glutathione)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., an acidic solution like 10% formic acid to stop the reaction)
-
HPLC system with a suitable detector (e.g., DAD or MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the isothiocyanates and the nucleophile in the reaction buffer.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, mix the isothiocyanate and the nucleophile at known initial concentrations.
-
-
Time-Point Sampling and Quenching:
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Develop a suitable gradient elution method to separate the isothiocyanate, the nucleophile, and the product. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2]
-
Monitor the elution of the compounds using the detector and quantify the peak areas.
-
-
Data Analysis:
-
Create calibration curves for the isothiocyanate and the product to determine their concentrations from the peak areas.
-
Plot the concentration of the isothiocyanate versus time and fit the data to the appropriate rate law equation to determine the rate constant.
-
Visualizations
The following diagrams illustrate the general reaction of isothiocyanates and the experimental workflow for kinetic analysis.
Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea.
Caption: Workflow for determining reaction kinetics using HPLC.
References
Safety Operating Guide
Proper Disposal of Cyclopropyl Isothiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of cyclopropyl isothiocyanate, a reactive and hazardous compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a flammable, toxic, and corrosive chemical that requires careful handling and disposal to prevent harm to personnel and the environment.[1][2] This guide outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be thoroughly familiar with the required personal protective equipment. The compound is toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[1][2] It is also sensitive to moisture.[1]
Key Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Acutely Toxic: Toxic if swallowed and toxic if inhaled.[2]
-
Moisture Sensitive: Reacts with water.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA approved respirator with an organic vapor filter may be necessary if exposure limits are exceeded.[1] |
Primary Disposal Method: Licensed Hazardous Waste Disposal
The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][4]
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[3]
2. Containerization:
-
Original Container: Whenever possible, store the waste in its original container.[3]
-
Compatible Container: If the original container is not available, use a clearly labeled, compatible container designed for hazardous waste. The container must be securely closed.[1]
3. Labeling:
-
Clear Identification: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound".[3] Include any other relevant hazard information.
4. Storage:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area.[1]
-
Storage Conditions: The storage area should be cool, dry, and away from heat and ignition sources.[1]
5. Accidental Spill Protocol: In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Eliminate all potential sources of ignition.[1][6]
-
Containment: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.[1] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
6. Arranging for Disposal:
-
Contact a Licensed Vendor: Contact your institution's environmental health and safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste disposal company.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Cyclopropyl Isothiocyanate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclopropyl isothiocyanate, including detailed operational and disposal plans.
This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its utility is matched by its hazardous properties, necessitating strict adherence to safety protocols to mitigate risks. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a flammable liquid and vapor that is toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[2] It is crucial to understand these hazards to appreciate the importance of the protective measures outlined below.
| Hazard Classification | Description |
| Flammable Liquid | Category 3 |
| Acute Toxicity, Oral | Category 3 (Toxic if swallowed) |
| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled) |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) |
The data in this table was sourced from multiple safety data sheets.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended equipment for various types of protection.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber recommended). Double gloving is advised. | Prevents skin contact which can lead to severe burns. Specific glove selection is crucial due to the chemical's corrosive nature. |
| Body Protection | Flame-retardant lab coat, chemical-resistant apron, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when working outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[4][5]
-
Ensure a certified chemical fume hood is operational and use it for all manipulations of the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[4]
-
Assemble and inspect all necessary PPE for integrity.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.
-
Decontaminate all equipment and the work area.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Spill Management and First Aid
Spill Cleanup:
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent.
-
Collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solution (e.g., a solution of sodium bicarbonate for acidic byproducts that may form upon decomposition), followed by a thorough cleaning with soap and water.[6][7]
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Restrict access to the area.
-
If safe to do so, increase ventilation to the area.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions.
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container. The container should be kept tightly closed.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Incineration in a permitted hazardous waste incinerator is a common disposal method for such organic compounds.
Logical Workflow for Safe Handling
The following diagram illustrates the hierarchy of controls to be implemented when working with this compound, from the most effective to the least effective measures.
Figure 1. Hierarchy of safety controls for handling this compound.
References
- 1. This compound Manufacturer in Maharashtra - Best Price [moltuslab.net]
- 2. This compound | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
